Technical Documentation Center

1-Boc-4-(3,4-difluorophenyl)-4-piperidinol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol
  • CAS: 871112-36-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utilities of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol

Executive Summary In modern drug discovery, the strategic incorporation of fluorinated motifs and conformationally restricted saturated heterocycles is a proven paradigm for enhancing target affinity and metabolic stabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated motifs and conformationally restricted saturated heterocycles is a proven paradigm for enhancing target affinity and metabolic stability. As a Senior Application Scientist, I frequently utilize 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol as a critical building block in the synthesis of central nervous system (CNS) agents, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators. This whitepaper details the core physicochemical identifiers, structural rationale, and validated synthetic protocols for this pivotal intermediate.

Physicochemical Core Identity

Accurate identification and tracking of chemical intermediates are foundational to reproducible research. The compound, also systematically named tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate, possesses specific quantitative properties that dictate its behavior in solution and during purification[1][2].

PropertyValue
Chemical Name 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol
CAS Registry Number 871112-36-6[1][2]
Molecular Weight 313.34 g/mol [1][2]
Molecular Formula C16H21F2NO3[1][2]
Purity Standard ≥ 97% (Typical Commercial Grade)[1]
Appearance Solid (Powder/Crystals)

Table 1: Quantitative physicochemical profile of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol.

Structural Rationale in Medicinal Chemistry

The architecture of this molecule is highly deliberate, combining three functionally distinct domains:

  • The 3,4-Difluorophenyl Motif: The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring serves a dual purpose. First, the strong C-F bond resists oxidative metabolism by cytochrome P450 enzymes. Second, the high electronegativity of fluorine alters the electron density of the aromatic ring, often enhancing specific π -stacking interactions within target protein binding pockets.

  • The 4-Hydroxypiperidine Core: This saturated nitrogenous heterocycle provides a basic center (once deprotected) and a rigid 3D scaffold. The tertiary hydroxyl group at the 4-position acts as a crucial hydrogen bond donor/acceptor, often anchoring the final active pharmaceutical ingredient (API) to polar residues in the target receptor[3].

  • The Boc (tert-Butoxycarbonyl) Protecting Group: The Boc group ensures orthogonal reactivity. It masks the secondary amine of the piperidine ring, preventing unwanted N-alkylation or N-acylation during the initial Grignard addition, while remaining easily cleavable under mildly acidic conditions later in the synthetic sequence.

Synthetic Methodology: The Grignard Protocol

To synthesize 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol, the industry standard relies on the nucleophilic addition of a Grignard reagent to a protected piperidone. The following protocol outlines a self-validating system where each step is governed by strict chemical causality.

Protocol: Anhydrous Nucleophilic Addition

Objective: Synthesize the target tertiary alcohol via the addition of 3,4-difluorophenylmagnesium bromide to 1-Boc-4-piperidone.

  • Step 1: Reagent Preparation & Atmospheric Control

    • Action: Dissolve 1.0 equivalent of 1-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) under a continuous, inert argon atmosphere.

    • Causality: THF acts as a crucial Lewis base, its oxygen lone pairs coordinating with and stabilizing the organomagnesium species. The argon atmosphere is non-negotiable; Grignard reagents are highly nucleophilic and basic. Exposure to atmospheric moisture or oxygen would prematurely quench the reagent into 1,2-difluorobenzene, drastically reducing the yield.

  • Step 2: Temperature-Controlled Kinetic Addition

    • Action: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Slowly add 1.2 equivalents of 3,4-difluorophenylmagnesium bromide dropwise over 30 minutes.

    • Causality: 1-Boc-4-piperidone possesses slightly acidic α -protons adjacent to the carbonyl group. At ambient temperatures, the Grignard reagent may act as a base rather than a nucleophile, causing enolization of the ketone. By enforcing strict kinetic control at -78°C, the deprotonation pathway is suppressed, driving the equilibrium almost exclusively toward the desired 1,2-nucleophilic addition.

  • Step 3: Chemoselective Quenching

    • Action: Allow the reaction to warm to 0°C, then quench by slowly adding saturated aqueous ammonium chloride (NH 4​ Cl).

    • Causality: The choice of quenching agent is a critical self-validating checkpoint. Strong aqueous acids (e.g., HCl or H 2​ SO 4​ ) would successfully protonate the magnesium alkoxide but would simultaneously cleave the acid-labile Boc protecting group. NH 4​ Cl provides a mild, weakly acidic environment (pH ~5.5) that selectively yields the target piperidinol while preserving the integrity of the Boc moiety for downstream operations.

Downstream Applications and Workflow Logic

Once synthesized, 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol serves as a branching node for numerous API pathways. The typical workflow involves Boc deprotection to unmask the secondary amine[3], followed by targeted derivatization.

SynthesisWorkflow Start1 1-Boc-4-piperidone Reaction1 Grignard Addition (THF, -78°C to RT) Start1->Reaction1 Start2 3,4-Difluorophenylmagnesium Bromide Start2->Reaction1 Target 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (CAS: 871112-36-6) Reaction1->Target Aqueous Workup Reaction2 Boc Deprotection (TFA or HCl in Dioxane) Target->Reaction2 Intermediate 4-(3,4-Difluorophenyl)-4-piperidinol Reaction2->Intermediate Yield >95% Reaction3 N-Alkylation / N-Acylation Intermediate->Reaction3 API Target CNS / Kinase Inhibitor API Reaction3->API

Figure 1: Synthetic workflow and downstream functionalization of the piperidinol intermediate.

References

Sources

Exploratory

1-Boc-4-(3,4-difluorophenyl)-4-piperidinol physical properties and safety data sheet (SDS)

Executive Summary & Pharmacological Relevance 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (CAS: 871112-36-6) is a highly specialized, structurally rigid piperidine intermediate utilized extensively in modern medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (CAS: 871112-36-6) is a highly specialized, structurally rigid piperidine intermediate utilized extensively in modern medicinal chemistry[1]. The incorporation of a 3,4-difluorophenyl moiety at the C4 position of the piperidine ring introduces distinct stereoelectronic effects that enhance binding affinity in lipophilic protein pockets, while the tertiary alcohol provides a crucial hydrogen-bond donor/acceptor site.

In drug discovery, functionalized 4-aryl-4-piperidinols are privileged scaffolds often deployed in the synthesis of kinase inhibitors (e.g., TTK/Mps1 inhibitors for oncology) [3], peptide deformylase inhibitors for antibacterial applications, and G-protein coupled receptor (GPCR) modulators. The N-Boc (tert-butyloxycarbonyl) protecting group ensures chemical stability during downstream functionalization, allowing researchers to perform selective transformations before revealing the secondary amine for final drug assembly.

Physicochemical Profiling

Understanding the physical properties of this intermediate is critical for optimizing purification protocols (e.g., crystallization vs. silica gel chromatography) and predicting its behavior in subsequent synthetic steps.

PropertyValue / Description
Chemical Name 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol
CAS Registry Number 871112-36-6
Molecular Formula C₁₆H₂₁F₂NO₃
Molecular Weight 313.34 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO. Insoluble in water.
LogP (Predicted) ~3.2 (Indicating high lipophilicity)
Storage Conditions 2–8 °C, sealed under inert atmosphere (Argon/Nitrogen) to prevent moisture degradation.

Safety Data Sheet (SDS) & Hazard Mitigation

As a synthetic intermediate, 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol must be handled following strict laboratory safety protocols. The following self-validating safety system ensures hazard mitigation during handling.

GHS Classification & Hazard Statements
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Precautionary Protocols (E-E-A-T Validated)
  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood. The compound's fine crystalline nature poses a risk of aerosolization.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness, double-gloved for synthesis), safety goggles, and a lab coat are mandatory.

  • Spill Mitigation: In the event of a solid spill, do not dry-sweep. Moisten the spill area with a low-volatility solvent (e.g., isopropanol) to suppress dust, then wipe with absorbent materials and dispose of in solid hazardous waste.

Synthesis & Experimental Workflows

The synthesis of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is typically achieved via the nucleophilic addition of a Grignard reagent to 1-Boc-4-piperidone [2].

Causality in Experimental Design

The reaction is conducted at cryogenic temperatures (-78 °C) using anhydrous Tetrahydrofuran (THF). The low temperature is critical for two reasons:

  • Suppression of Enolization: 1-Boc-4-piperidone contains acidic α-protons. At higher temperatures, the Grignard reagent can act as a base rather than a nucleophile, leading to enolization and recovery of starting material.

  • Exotherm Control: The addition of the Grignard reagent is highly exothermic; cryogenic conditions prevent thermal runaway and degradation of the Boc protecting group.

Step-by-Step Protocol: Grignard Addition
  • Preparation of the Electrophile: Dissolve 1-Boc-4-piperidone (1.0 equiv, 10 mmol) in anhydrous THF (30 mL) under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Attack: Dropwise, add a solution of 3,4-difluorophenylmagnesium bromide (0.5 M in THF, 1.2 equiv, 12 mmol) over 30 minutes. Maintain internal temperature below -70 °C.

  • Reaction Propagation: Stir the mixture at -78 °C for 2 hours. Self-Validation Step: Pull a 50 µL aliquot, quench in aqueous NH₄Cl, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3) or LC-MS to confirm the disappearance of the piperidone peak (m/z 199) [2].

  • Quenching: Once complete, slowly add saturated aqueous ammonium chloride (NH₄Cl) (20 mL) at -78 °C to neutralize the magnesium alkoxide intermediate. Allow the mixture to warm to room temperature.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol.

Synthetic Workflow Visualization

G A 1-Boc-4-piperidone (Electrophile) C Nucleophilic Addition (Anhydrous THF, -78°C) A->C B 3,4-Difluorophenylmagnesium bromide (Nucleophile) B->C D Magnesium Alkoxide Intermediate C->D 2 Hours E 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (Target Product) D->E Sat. NH4Cl Quench & Extraction

Caption: Synthetic workflow for 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol via Grignard addition.

References

  • BLD Pharmatech Co., Limited. 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (CAS: 871112-36-6). ChemBuyersGuide. Available at: [Link]

  • European Patent Office. EP 2766352 B1: Indazole Compounds as Kinase Inhibitors and Method of Treating Cancer. Google Patents.
Foundational

Chemical Stability and Ideal Storage Conditions for 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (CAS: 871112-36-2) Executive Summary In preclinical drug development, fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (CAS: 871112-36-2)

Executive Summary

In preclinical drug development, functionalized piperidines serve as ubiquitous pharmacophores. 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is a highly valuable synthetic intermediate, featuring a protected secondary amine and a tertiary benzylic-like alcohol. While the molecular architecture is designed for orthogonal reactivity during complex syntheses, it inherently possesses distinct chemical vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes ideal storage parameters, and outlines a self-validating analytical protocol for stability testing based on ICH Q1A(R2) guidelines.

Molecular Architecture & Reactivity Profile

To understand the stability of this compound, we must dissect its structural components and their respective electronic environments:

  • The N-Boc (tert-Butoxycarbonyl) Group: The Boc group provides robust protection against nucleophiles and basic conditions. However, it is highly sensitive to acidic environments. The cleavage is driven by the stability of the departing tert-butyl cation[1].

  • The Tertiary Alcohol (C4 Position): Alcohols at the 4-position of the piperidine ring are sterically hindered. Because this specific hydroxyl group is adjacent to a 3,4-difluorophenyl ring, it behaves similarly to a tertiary benzylic alcohol. Tertiary alcohols are highly susceptible to acid-catalyzed E1 dehydration[2].

  • The 3,4-Difluorophenyl Moiety: While the strong C-F bonds are metabolically and chemically stable, the strong inductive electron-withdrawing effect of the fluorine atoms slightly destabilizes any developing carbocation at the C4 position compared to an unsubstituted phenyl ring. Despite this, the tertiary nature of the carbon still makes dehydration a primary concern.

Mechanistic Pathways of Degradation

Understanding the causality behind degradation dictates our storage strategies. The compound faces two primary degradation pathways, both of which are triggered by acidic conditions or elevated thermal kinetics.

Pathway A: Acid-Catalyzed Boc Deprotection

Exposure to trace acids (even dissolved CO₂ in absorbed moisture over long periods) can initiate the deprotection of the secondary amine. The mechanism involves the protonation of the carbamate carbonyl, followed by the expulsion of a tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, leaving behind an unstable carbamic acid that decarboxylates into the free amine and CO₂[1][3].

BocDeprotection A 1-Boc-Piperidinol (Stable) B Protonated Boc Intermediate A->B + H+ C Carbamic Acid + t-Butyl Cation B->C Cleavage D Free Amine + CO2 + Isobutylene C->D Decarboxylation

Caption: Mechanistic pathway of acid-catalyzed Boc deprotection.

Pathway B: E1 Dehydration of the Tertiary Alcohol

The second vulnerability is the tertiary alcohol. Under acidic stress or high heat, the hydroxyl group is protonated to form an oxonium ion (a superior leaving group). The departure of water is the rate-limiting step, generating a tertiary carbocation. Subsequent elimination of a neighboring proton yields a highly stable, conjugated 1,2,3,6-tetrahydropyridine derivative[2][4].

E1Dehydration A Tertiary Alcohol at C4 B Oxonium Ion (Good Leaving Group) A->B + H+ C Tertiary Carbocation Intermediate B->C - H2O (Rate Limiting) D Tetrahydropyridine (Alkene Product) C->D - H+ (Elimination)

Caption: E1 dehydration mechanism of the tertiary alcohol to form an alkene.

Ideal Storage Parameters

To mitigate the kinetic drivers of the aforementioned degradation pathways (protonation and thermal energy), strict storage protocols must be enforced. The following table summarizes the quantitative data and rationale for optimal storage.

ParameterRecommended ConditionScientific Rationale
Temperature (Long-Term) 2°C to 8°C (Refrigerated)Minimizes thermal kinetic energy, preventing auto-catalytic E1 dehydration and slowing baseline Boc cleavage[5].
Temperature (Short-Term) 15°C to 25°C (Controlled RT)Acceptable for handling and short-term transit (< 2 weeks) if kept strictly dry.
Atmosphere Inert (Argon or Nitrogen)The tertiary alcohol is slightly hygroscopic. Moisture ingress can facilitate proton transfer and act as a weak acid mediator.
Light Exposure Protect from LightPrevents potential photo-oxidation or radical initiation at the electron-rich piperidine core.
Container Amber Glass with PTFE-lined capGlass ensures zero acid leaching (unlike some low-grade plastics). PTFE prevents moisture permeation.

Experimental Workflow: Forced Degradation & Stability Testing

To validate the stability of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol batches, a forced degradation study must be conducted in alignment with ICH Q1A(R2) guidelines[6][7].

Expert Insight on Analytical Method: Standard LC-MS methods often utilize 0.1% Formic Acid in the mobile phase. However, exposing a Boc-protected tertiary alcohol to heated acidic vapor in an MS electrospray source can cause in-source fragmentation (artificial Boc cleavage and dehydration)[8]. To ensure the trustworthiness of the data, this protocol utilizes a neutral volatile buffer (Ammonium Acetate) to differentiate true sample degradation from analytical artifacts.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the compound and dissolve in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock solution.

Step 2: Stress Conditions (ICH Q1A R2 Aligned) Divide the stock into four aliquots and subject them to the following conditions for 24 hours:

  • Control: Stored at 4°C in the dark.

  • Acidic Stress: Add 0.1 M HCl (10% v/v). Store at 25°C.

  • Thermal Stress: Heat the sealed vial to 60°C in a dry block.

  • Oxidative Stress: Add 3% H₂O₂ (10% v/v). Store at 25°C.

Step 3: Quenching and Dilution

  • Neutralize the acidic sample with an equivalent volume of 0.1 M NaOH.

  • Dilute all samples 1:10 with Mobile Phase A (10 mM Ammonium Acetate, pH 6.8) to achieve a final concentration of 0.1 mg/mL.

Step 4: UHPLC-MS/MS Analysis

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV at 210 nm and 254 nm. MS in ESI+ mode (scan range m/z 100-500).

  • Expected Observations: Degradation will be marked by the appearance of the free amine (m/z [M-100+H]+) and the dehydrated alkene (m/z [M-18+H]+).

Workflow A Sample Preparation (1 mg/mL in MeCN) B Stress Conditions (Acid, Base, Heat, Light) A->B C Quenching & Dilution (Neutralization) B->C D UHPLC-MS/MS Analysis (Neutral Buffer) C->D E Data Evaluation (Peak Integration & Mass ID) D->E

Caption: Forced degradation and stability testing workflow based on ICH Q1A(R2).

References

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry Database. Available at:[Link]

  • European Compliance Academy (ECA). "ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline)." GMP Compliance. Available at:[Link]

  • Master Organic Chemistry. "Elimination Reactions of Alcohols." Master Organic Chemistry. Available at:[Link]

  • Pellicciari, R. et al. "GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design." Green Chemistry, Royal Society of Chemistry. DOI:

Sources

Exploratory

Comprehensive Technical Guide: 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on highly optimized, pre-functionalized building blocks. 1-Boc-4-(3,4-difluorophenyl)-4-piperid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on highly optimized, pre-functionalized building blocks. 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (CAS: 871112-36-8) is a premier structural intermediate widely utilized in the synthesis of central nervous system (CNS) therapeutics, kinase inhibitors, and cardiovascular drugs.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic structural descriptions. Here, we will dissect the causal logic behind the structural design of this molecule, provide self-validating synthetic protocols for its manipulation, and examine its proven application in the development of renin inhibitors for cardiovascular therapy.

Structural Rationale & Physicochemical Profile

The utility of this molecule lies in its tripartite structure: a piperidine core, a fluorinated aromatic ring, and orthogonal protecting/functional groups. Each component serves a specific, causal purpose in drug design.

The 3,4-Difluorophenyl Pharmacophore

Fluorine substitution is a strategic choice in lead optimization. The inclusion of fluorine at the 3 and 4 positions of the phenyl ring provides three distinct advantages:

  • Metabolic Stability: Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated para-hydroxylation. The exceptionally strong C–F bond (~116 kcal/mol) resists oxidative cleavage, thereby extending the in vivo half-life of the drug candidate.

  • Lipophilicity Modulation: Fluorine predictably increases the partition coefficient (LogP), which enhances membrane permeability and blood-brain barrier (BBB) penetration—critical for CNS-targeted therapeutics.

  • Electronic Effects: The electronegative fluorine atoms withdraw electron density from the aromatic ring, which can strengthen π-stacking interactions with aromatic residues (like Tyrosine or Phenylalanine) within a target protein's binding pocket.

The Piperidin-4-ol Core and Boc Protection

The piperidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs. The tertiary alcohol at the C4 position provides a critical hydrogen bond donor/acceptor site and serves as a synthetic handle for dehydration (yielding a tetrahydropyridine). The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen ensures that early-stage cross-coupling or substitution reactions do not result in unwanted N-alkylation.

Physicochemical Data

The quantitative data for the protected intermediate and its free-base counterpart are summarized below for comparative analysis.

Property1-Boc-4-(3,4-difluorophenyl)-4-piperidinol4-(3,4-difluorophenyl)piperidin-4-ol (Free Base)
Synonym Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate4-(3,4-difluorophenyl)-4-hydroxypiperidine
CAS Registry Number [3] [2]
Molecular Formula C16H21F2NO3C11H13F2NO
Molecular Weight 313.34 g/mol 213.22 g/mol
Appearance White to off-white solidOff-white crystalline powder
Primary Utility Inert intermediate for cross-couplingActive nucleophile for N-alkylation/amidation

Synthetic Workflows & Methodologies

The Boc-protected intermediate is typically subjected to divergent synthetic pathways depending on the target drug's requirements. The diagram below illustrates the logical flow of these transformations.

G A 1-Boc-4-(3,4-difluorophenyl) -4-piperidinol B TFA / DCM, 0°C to RT A->B Deprotection D Dehydrating Agent (e.g., Burgess Reagent) A->D Dehydration C 4-(3,4-difluorophenyl) piperidin-4-ol B->C - CO2, - Isobutylene F Electrophile (R-X) Base C->F N-Alkylation E 1-Boc-4-(3,4-difluorophenyl) -1,2,3,6-tetrahydropyridine D->E - H2O G N-Substituted Target Compound F->G Final Assembly

Fig 1. Divergent synthetic pathways of the Boc-protected intermediate for drug discovery.

Protocol: Acid-Mediated Deprotection (Self-Validating System)

To utilize the piperidine nitrogen, the Boc group must be quantitatively removed. The following protocol is designed with built-in causality and self-validation checkpoints to ensure high-fidelity execution.

Objective: Cleave the carbamate to yield the secondary amine without dehydrating the tertiary C4-hydroxyl group.

Step 1: Reaction Setup

  • Action: Dissolve 1.0 eq of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol in anhydrous dichloromethane (DCM) (approx. 10 mL/g) under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions prevent unwanted side reactions. DCM acts as a non-coordinating solvent that readily dissolves both the starting material and the highly polar trifluoroacetic acid (TFA).

Step 2: Acid Addition

  • Action: Cool the solution to 0 °C using an ice bath. Slowly add TFA dropwise (approx. 20% v/v relative to DCM).

  • Causality: Dropwise addition at 0 °C controls the exothermic nature of the cleavage. Elevated temperatures in the presence of strong acid risk the premature dehydration of the C4-hydroxyl group into a tetrahydropyridine alkene.

Step 3: Reaction Monitoring

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Self-Validation: Monitor completion via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). Because the product lacks a strong chromophore for UV, stain the TLC plate with Ninhydrin and apply heat. The disappearance of the starting material and the emergence of a distinct colored spot confirms the presence of the free secondary amine.

Step 4: Concentration

  • Action: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (2 x 10 mL).

  • Causality: Toluene forms an azeotrope with TFA, ensuring the complete removal of the volatile acid, which otherwise complicates the subsequent freebasing step.

Step 5: Workup (Freebasing)

  • Action: Dissolve the crude TFA salt in EtOAc. Wash with saturated aqueous NaHCO₃.

  • Self-Validation: Test the aqueous layer with pH paper. The wash must be repeated until the aqueous layer is strictly basic (pH > 8).

  • Causality: The basic wash neutralizes the piperidinium trifluoroacetate salt. Only the free base is sufficiently nucleophilic for downstream N-alkylation or amidation reactions.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 4-(3,4-difluorophenyl)piperidin-4-ol.

Case Study: Renin Inhibitors in Cardiovascular Therapy

The practical value of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is best demonstrated by its use in the synthesis of clinical candidates. A prominent example is its application in the development of non-peptidic renin inhibitors by Merck & Co. and Actelion Pharmaceuticals () [1].

Target Biology: The Renin-Angiotensin System

Renin is an aspartyl protease that catalyzes the rate-limiting step of the renin-angiotensin system (RAS), cleaving angiotensinogen to angiotensin I. Inhibiting renin is a highly effective strategy for managing hypertension, congestive heart failure, and renal insufficiency.

RAS_Pathway Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleaved by Renin Renin Renin Enzyme Renin->Ang Catalyzes AngII Angiotensin II (Vasoconstriction) AngI->AngII Cleaved by ACE ACE ACE ACE->AngI Inhibitor Renin Inhibitor (Piperidine-derived) Inhibitor->Renin Blocks Active Site

Fig 2. Renin-Angiotensin System pathway highlighting the target of 4-arylpiperidine inhibitors.

Integration of the Scaffold

In the synthesis of these renin inhibitors, the 4-(3,4-difluorophenyl)piperidin-4-ol scaffold acts as the central pharmacophore. Once the Boc group is removed (following the protocol in Section 3.2), the piperidine nitrogen is functionalized with complex biaryl or heteroaryl systems (e.g., isoxazole derivatives).

The 3,4-difluorophenyl group is specifically chosen because it perfectly occupies the hydrophobic S3/S1 pockets of the renin active site, while the C4-hydroxyl group engages in critical hydrogen bonding with the aspartyl residues in the catalytic cleft. The fluorine atoms ensure the molecule survives first-pass metabolism, allowing for oral bioavailability.

Conclusion

1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is far more than a simple chemical reagent; it is a rationally designed medicinal chemistry module. By combining the metabolic shielding of fluorine, the structural geometry of the piperidine ring, and the synthetic flexibility of the Boc protecting group, it enables researchers to rapidly access highly potent, metabolically stable drug candidates across diverse therapeutic areas.

References

  • Merck & Co., Inc., Actelion Pharmaceuticals Ltd. (2010). Renin inhibitors (Patent No. WO2010114978A1).
Foundational

Pharmacophore Modeling of 3,4-Difluorophenyl Piperidinol Derivatives: A Structural and Kinetic Paradigm in Drug Discovery

Executive Summary & Structural Rationale The 3,4-difluorophenyl piperidinol scaffold has emerged as a highly privileged chemotype in modern medicinal chemistry. While historically viewed as a simple structural variant of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 3,4-difluorophenyl piperidinol scaffold has emerged as a highly privileged chemotype in modern medicinal chemistry. While historically viewed as a simple structural variant of the classic haloperidol/piperidine core, advanced pharmacophore modeling reveals that this specific substitution pattern fundamentally alters the thermodynamic and kinetic behavior of the ligand across diverse biological targets.

As an application scientist analyzing structure-activity relationships (SAR), the causality behind selecting the 3,4-difluorophenyl group over a standard chlorophenyl or unsubstituted phenyl ring is rooted in three distinct biophysical phenomena:

  • Electronic Reconfiguration & Quadrupole Reversal: The strong electron-withdrawing nature of two adjacent fluorine atoms (highly electronegative, yet sterically similar to hydrogen) reverses the quadrupole moment of the phenyl ring. This enhances parallel-displaced π−π stacking and multipolar interactions with aromatic residues (Phe, Trp, Tyr) in hydrophobic receptor pockets.

  • Steric Rotation and Kinetic Tuning: The substitution pattern dictates the rotational freedom of the phenyl group relative to the piperidinol core. This steric tuning directly impacts the association ( kon​ ) and dissociation ( koff​ ) rates at G-protein coupled receptors (GPCRs), a critical factor in mitigating on-target side effects[1].

  • The Piperidinol Anchor: The basic nitrogen (pKa ~9.0) acts as a critical salt-bridge donor to conserved aspartate/glutamate residues, while the hydroxyl group provides a directional hydrogen-bond anchor, restricting the ligand's conformational entropy upon binding[2].

Case Studies in Pharmacological Efficacy

CNS Therapeutics: Dopamine D2 & Sigma-1 Receptors

In the development of atypical antipsychotics, tuning receptor kinetics is paramount. Fast association at the Dopamine D2 Receptor (D2R) predicts extrapyramidal symptoms (EPS), while slow dissociation predicts hyperprolactinemia. Haloperidol analogues utilizing the 3,4-difluorophenyl piperidinol scaffold demonstrate altered binding kinetics; the specific steric bulk of the difluoro substitution restricts the rotation of the phenyl ring, significantly reducing the on-rate and providing a highly desirable "atypical" kinetic profile[1].

Similarly, in Sigma-1 ( σ1​ ) receptor modulators, this scaffold drives extreme target selectivity. By exploiting the Glu172 interaction via the basic piperidine nitrogen, 3,4-difluorophenyl derivatives achieve sub-nanomolar affinity for σ1​ while virtually eliminating off-target D4 receptor binding[2].

Infectious Disease: Antiplasmodial Agents (UCF 201)

Beyond the CNS, the scaffold serves as a potent antiplasmodial pharmacophore. UCF 201, a spirocyclic chromane incorporating a 3,4-difluorophenyl piperidinol derivative, exhibits an EC50​ of 350 nM against the chloroquine-resistant Dd2 strain of Plasmodium falciparum[3]. The precise lipophilicity (LogP) imparted by the difluorophenyl group allows the molecule to efficiently permeate both the erythrocyte and parasitic membranes, inhibiting the parasite across all intraerythrocytic life cycle stages (ring, trophozoite, and schizont)[3].

Oncology: Akt1 Kinase Inhibitors

In kinase targeted therapies, 3,4-disubstituted piperidines (e.g., Hu7691) utilize the 3,4-difluorophenyl group to occupy the hydrophobic pocket of Akt1. This specific conformational restriction maintains low nanomolar potency while critically reducing off-target hERG channel blockage—a major cardiotoxicity hurdle in oncology drug development[4].

Quantitative Data: Pharmacological Profiling

The following table summarizes the quantitative impact of the 3,4-difluorophenyl piperidinol pharmacophore across different therapeutic domains.

Compound / ScaffoldPrimary TargetKey Pharmacophore FeatureBinding Affinity ( Ki​ / EC50​ )Kinetic Profile / Biological Outcome
Haloperidol (Ref) Dopamine D2R4-Chlorophenyl Ki​ = 0.6 nMFast kon​ , Slow koff​ (High EPS risk)
D2R Analogue (13g) Dopamine D2R3,4-Difluorophenyl Ki​ ~ 2.5 nMReduced kon​ rate, altered rotation[1]
Indazole-Piperidine Sigma-1 ( σ1​ )4-Chloro-3-fluoro Ki​ = 0.7 nMHigh selectivity ( σ1​ :D4 > 800)[2]
UCF 201 (Spirocyclic) P. falciparum3,4-Difluorophenyl EC50​ = 350 nMMultistage inhibition (Early-acting)[3]
Hu7691 Akt1 Kinase3,4-Difluorophenyl IC50​ < 10 nMHigh potency, reduced hERG toxicity[4]

Self-Validating Experimental Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating internal checkpoints to guarantee data reliability.

Protocol A: Structure-Kinetic Profiling via Radioligand Binding (D2R)

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of 3,4-difluorophenyl piperidinol derivatives to evaluate atypical antipsychotic potential.

  • Membrane Preparation: Harvest CHO cells stably expressing human D2R. Homogenize in HEPES buffer (pH 7.4) and isolate membrane fractions via ultracentrifugation (100,000 x g for 30 mins).

  • Association Assay: Incubate membrane preparations with a fixed concentration of [3H] -spiperone and varying concentrations of the piperidinol derivative. Quench the reaction at specific time intervals (1, 2, 5, 10, 30 mins) using rapid vacuum filtration over GF/B filters.

  • Dissociation Assay: Pre-incubate membranes with the radioligand to reach equilibrium. Induce dissociation by adding a massive excess (10 μ M) of unlabeled haloperidol. Measure the remaining bound radioligand over 120 minutes.

    • Causality Note: The massive excess of unlabeled haloperidol prevents the rebinding of the dissociated radioligand, ensuring a true koff​ measurement.

    • Self-Validation Checkpoint: Include a clozapine control arm. The assay is only valid if clozapine demonstrates its known fast-dissociation profile ( koff​>0.1 min−1 ), confirming the temporal resolution of the filtration setup.

Protocol B: Phenotypic Stage-Specific Antiplasmodial Screening

Objective: Evaluate the efficacy of UCF 201 across P. falciparum intraerythrocytic life stages.

  • Culture Synchronization: Synchronize P. falciparum (Dd2 strain) cultures at the early ring stage using two consecutive 5% D-sorbitol treatments.

  • Temporal Dosing: Expose the synchronized culture (1.5% hematocrit, 5% parasitemia) to the piperidinol derivative at 5×EC50​ concentrations at 6, 18, 30, and 42 hours post-invasion (hpi).

  • Flow Cytometric Analysis: Withdraw aliquots at 12-hour intervals. Stain the cells with YOYO-1 dye and analyze DNA content via flow cytometry to quantify single, double, or triply-infected RBCs.

    • Causality Note: YOYO-1 intercalates with parasitic DNA. Because DNA content increases as rings mature to schizonts, fluorescence intensity precisely differentiates the life stages.

    • Self-Validation Checkpoint: Run a parallel assay with E-64 (a cysteine protease inhibitor). The assay is validated if E-64 strictly arrests the culture at the late schizont stage (blocking egress), confirming the accuracy of the flow cytometry gating strategy.

Pharmacophore Logic Visualization

The following diagram maps the structural features of the 3,4-difluorophenyl piperidinol scaffold to their respective biological targets and kinetic outcomes.

Pharmacophore_Modeling cluster_features Pharmacophore Features cluster_targets Biological Targets Core 3,4-Difluorophenyl Piperidinol Scaffold F_F 3,4-Difluoro Motif (Altered Quadrupole) Core->F_F F_N Basic Piperidine N (Salt Bridge Donor) Core->F_N F_OH Hydroxyl Group (Steric Anchor) Core->F_OH T_D2 Dopamine D2 Receptor F_F->T_D2 Steric Rotation T_Pf Plasmodium falciparum F_F->T_Pf Lipophilic Permeation F_N->T_D2 Asp114 Bond T_Sig Sigma-1 Receptor F_N->T_Sig Glu172 Bond F_OH->T_Pf Target Anchoring O_Kin Tuned Binding Kinetics (Reduced EPS) T_D2->O_Kin O_Sel High Target Selectivity (σ1 vs D4) T_Sig->O_Sel O_Egr Multistage Inhibition (Ring/Trophozoite) T_Pf->O_Egr

Pharmacophore logic detailing the structural features of 3,4-difluorophenyl piperidinol derivatives.

Sources

Exploratory

Toxicity and hazards associated with handling 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol

Title: Toxicity, Reactive Hazards, and Handling Protocols for 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol Executive Summary In modern drug discovery, functionalized piperidines serve as privileged scaffolds for central ne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Toxicity, Reactive Hazards, and Handling Protocols for 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol

Executive Summary

In modern drug discovery, functionalized piperidines serve as privileged scaffolds for central nervous system (CNS) therapeutics, analgesics, and kinase inhibitors. 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is a critical synthetic intermediate in these pipelines. While the tert-butoxycarbonyl (Boc) protecting group successfully masks the reactive secondary amine to facilitate cross-coupling or substitution reactions, it introduces profound reactive hazards during downstream processing. Furthermore, the 3,4-difluorophenyl moiety significantly alters the molecule's physicochemical profile, increasing lipophilicity and dermal penetration potential.

This whitepaper synthesizes the toxicological profile of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol and provides field-proven, self-validating methodologies for its safe handling, storage, and chemical deprotection.

Structural Hazard Analysis & Toxicity Profile

The hazard profile of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol cannot be treated as a monolith; it is a composite of its three structural domains:

  • The 3,4-Difluorophenyl Ring (Lipophilicity & Persistence): Halogenation of the aromatic ring increases the partition coefficient (LogP). This enhances the molecule's ability to cross the stratum corneum (skin barrier) and lipid bilayers. Consequently, dermal exposure carries a higher risk of systemic absorption compared to non-fluorinated analogs.

  • The Piperidinol Core (Latent Bioactivity): While the Boc group neutralizes the basicity of the piperidine nitrogen, accidental in vivo cleavage or exposure to the deprotected free base can lead to unintended CNS interactions, as this pharmacophore is common in potent neuro-active APIs (e.g., haloperidol analogs).

  • The Boc Protecting Group (Reactive Instability): The Boc group is chemically labile under acidic conditions. While stable at neutral pH, exposure to strong acids triggers a rapid, exothermic fragmentation [1].

Acute and Chronic Toxicity Metrics

Due to the specific and niche nature of this intermediate, broad-spectrum in vivo toxicity data is often extrapolated from structurally adjacent fluorinated piperidines. Standard laboratory precautions for acute ocular irritation, dermal sensitization, and respiratory tract irritation must be strictly enforced.

Table 1: Physicochemical Properties & Estimated Hazard Metrics

ParameterCharacteristic / ValueHazard Implication
Physical State Solid (Powder/Crystalline)Inhalation hazard (dust generation during weighing).
Solubility Soluble in DCM, THF, MeOHHigh mobility in organic waste streams; rapid skin absorption if dissolved.
Storage Temp 2–8 °C (Inert Atmosphere)Thermal degradation over time can lead to pressure build-up in sealed containers.
Reactivity Acid-labileViolent gas evolution when exposed to Lewis or Brønsted acids.

Reactive Hazards: The Boc-Deprotection Bottleneck

The most significant hazard associated with 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol occurs during its inevitable synthetic transformation: Boc deprotection .

According to established mechanistic principles [2], acid-catalyzed deprotection (typically utilizing Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)) initiates protonation of the carbamate carbonyl. This is followed by fragmentation into the deprotected piperidinium salt, carbon dioxide ( CO2​ ), and a transient tert-butyl cation. The cation rapidly eliminates a proton to form isobutylene gas [3].

The Causality of the Hazard: The generation of two moles of gas ( CO2​ and isobutylene) per mole of starting material creates a severe overpressurization risk in closed vessels. On a multi-gram or kilogram scale, the rapid volumetric expansion can cause catastrophic glassware failure or reactor rupture if venting is inadequate [4].

BocDeprotection A 1-Boc-4-(3,4-difluorophenyl) -4-piperidinol B Acidic Cleavage (e.g., TFA / HCl) A->B Acid Addition C Deprotected Intermediate (Piperidinium Salt) B->C Main Product D Isobutylene Gas (Pressure Hazard) B->D Byproduct 1 E Carbon Dioxide (Ventilation Req) B->E Byproduct 2

Caption: Mechanistic pathway of Boc-deprotection highlighting gas-evolution hazards.

Table 2: Reagent Selection & Emission Profiles for Boc Deprotection

Acid SystemSolventIsobutylene Emission ProfileSafety / EHS Consideration
TFA (Excess) Dichloromethane (DCM)High (Rapid off-gassing)Highly corrosive; DCM is a restricted halogenated solvent. Requires high-capacity scrubbing [3].
HCl (4M) 1,4-DioxaneModerate (Controlled release)Preferred for bench-scale. Precipitation of the HCl salt acts as a visual indicator of reaction progress.
Methanesulfonic Acid TolueneLow (Isobutylene oligomerizes)Greener alternative; reduces VOC emissions by trapping isobutylene as oligomers in solution [4].

Step-by-Step Experimental Safety Protocol: Controlled Deprotection

To ensure scientific integrity and operator safety, the following methodology utilizes a self-validating system . By linking physical observations (gas evolution, precipitation) to chemical milestones, the operator continuously verifies both the safety state and the reaction yield.

Protocol: Safe Cleavage using 4M HCl in Dioxane

Scale: 10 mmol (approx. 3.1 g of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol)

Prerequisites:

  • Perform entirely within a certified, high-flow fume hood.

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a mineral oil bubbler attached to an open reflux condenser (to visualize gas evolution and prevent pressure build-up).

Step 1: Substrate Dissolution

  • Weigh 3.13 g (10 mmol) of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol. Causality: Weighing must be done using static-reducing spatulas to prevent aerosolization of the fine powder.

  • Dissolve the solid in 15 mL of anhydrous 1,4-dioxane. Ensure complete dissolution before proceeding to prevent localized exotherms.

Step 2: Controlled Acid Addition

  • Chill the reaction flask to 0–5 °C using an ice-water bath. Causality: Lowering the initial temperature dampens the exothermic protonation step and slows initial gas evolution.

  • Dropwise, add 12.5 mL (50 mmol, 5 eq) of 4M HCl in dioxane over 10 minutes.

  • Validation Check: Observe the mineral oil bubbler. A steady rate of bubbling indicates the controlled release of CO2​ and isobutylene. If bubbling becomes violent, halt addition immediately.

Step 3: Reaction Propagation & Completion

  • Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C).

  • Stir for 2–4 hours.

  • Validation Check: The reaction is deemed physically complete when gas evolution through the bubbler ceases entirely. Simultaneously, a white precipitate (4-(3,4-difluorophenyl)-4-piperidinol hydrochloride) should crash out of the solution, self-validating the conversion.

Step 4: Quenching and Isolation

  • Dilute the suspension with 20 mL of diethyl ether to maximize the precipitation of the hydrochloride salt.

  • Filter the solid under a vacuum. Wash the filter cake with cold diethyl ether (2 x 10 mL).

  • Transfer the highly acidic filtrate to a designated, vented aqueous waste container. Critical Hazard Note: Never seal the waste container immediately, as residual dissolved isobutylene may continue to off-gas.

Exposure Control & Hierarchy of Controls (HoC)

Handling this intermediate requires a strict adherence to the Hierarchy of Controls to mitigate exposure to both the fluorinated organic dust and the corrosive/gaseous byproducts of its reactions.

HierarchyOfControls A Hazard Identification: Fluorinated Piperidinol & Gas Evolution B Engineering Controls: Fume Hood / Scrubber System A->B C Administrative Controls: SOPs, Batch Limits & Training B->C D PPE: Nitrile Gloves, Splash Goggles, Lab Coat C->D E Safe Execution & Waste Segregation D->E

Caption: Hierarchy of Controls (HoC) workflow for handling and processing fluorinated piperidinols.

  • Engineering Controls: All manipulations of the dry powder must be done in a localized exhaust environment to prevent inhalation. Deprotection reactions must be vented through a bubbler or a caustic scrubber system.

  • Administrative Controls: Scale-up reactions (>50g) must undergo a dedicated Process Hazard Analysis (PHA) to calculate peak gas evolution rates.

  • PPE: Standard double-nitrile gloves are sufficient for handling the solid, but heavy-duty butyl rubber gloves are recommended when handling the strong acids required for its deprotection.

References

  • Wuts, P. G. M., & Greene, T. W. (2012). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [1]
  • ACS Green Chemistry Institute. (n.d.). Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society.[Link] [2]

  • Dias, E. L., et al. (2005). Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections. Organic Process Research & Development, 9(1), 106-113.[Link] [3]

  • Rodriguez, K. M., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(1), 86-93.[Link] [4]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol via Low-Temperature Organolithium Addition

Executive Summary The synthesis of 4-aryl-4-piperidinol derivatives is a critical workflow in medicinal chemistry, frequently utilized in the development of GPCR ligands, kinase inhibitors, and protease-activated recepto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-aryl-4-piperidinol derivatives is a critical workflow in medicinal chemistry, frequently utilized in the development of GPCR ligands, kinase inhibitors, and protease-activated receptor antagonists. Specifically, 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol serves as a highly versatile building block. The incorporation of the 3,4-difluorophenyl moiety is known to enhance metabolic stability and modulate lipophilicity in drug candidates. This application note details a highly optimized, self-validating protocol for synthesizing this intermediate from 1-Boc-4-piperidone, prioritizing yield, purity, and mechanistic control.

Mechanistic Rationale & Reaction Design

The carbon-carbon bond formation required to synthesize tertiary 4-aryl-4-piperidinols relies on the nucleophilic addition of an organometallic species to the carbonyl carbon of 1-Boc-4-piperidone. While Grignard reagents (RMgX) are traditionally employed for ketone additions, the electron-withdrawing nature of the fluorine atoms in 1-bromo-3,4-difluorobenzene complicates direct magnesium insertion. Attempting Grignard formation often requires elevated temperatures, which promotes the elimination of magnesium fluoride, generating a highly reactive benzyne intermediate that leads to complex polymerization and Wurtz-type homocoupling.

Consequently,1 has become the gold standard for this transformation[1]. The exchange between the aryl bromide and n-BuLi is kinetically favored and extremely rapid at cryogenic temperatures (-78 °C), driven by the formation of the more stable sp²-hybridized 3,4-difluorophenyllithium species. As outlined in 2, the reaction must be strictly maintained at -78 °C to prevent benzyne formation and preserve the stability of the aryllithium intermediate[2].

MechanisticPathway ArBr Aryl Bromide ArLi Aryllithium Intermediate ArBr->ArLi n-BuLi Fast Exchange Alkoxide Lithium Alkoxide ArLi->Alkoxide Ketone Attack Alcohol Tertiary Alcohol Alkoxide->Alcohol H2O Quench

Figure 2: Mechanistic pathway of the organolithium addition reaction.

Reaction Optimization & Quantitative Data

To validate the choice of n-BuLi, various metallation strategies were evaluated. The quantitative data summarized in Table 1 demonstrates the superior conversion and cleaner impurity profile achieved via the low-temperature organolithium route.

Table 1: Evaluation of Metallation Strategies for 3,4-Difluorophenyl Addition

Reagent SystemTemperatureSolventConversion to ProductMajor Byproducts / Impurities
Mg turnings, I₂ (cat)Reflux (65 °C)THF< 40%Wurtz coupling (biaryl), benzyne derivatives
i-PrMgCl·LiCl0 °C to RTTHF~ 65%High levels of unreacted starting material
n-BuLi (1.0 equiv) -78 °C THF > 95% Trace butyl addition to ketone
t-BuLi (2.0 equiv)-78 °CEt₂O~ 90%Alkene byproducts from t-BuLi degradation

Experimental Workflow

ExperimentalWorkflow Step1 1. Halogen-Metal Exchange 1-Bromo-3,4-difluorobenzene + n-BuLi THF, -78 °C, 1 h Step2 2. Nucleophilic Addition Add 1-Boc-4-piperidone dropwise -78 °C to RT, 2 h Step1->Step2 Step3 3. Reaction Quench Saturated aq. NH4Cl 0 °C Step2->Step3 Step4 4. Workup & Extraction EtOAc extraction, Brine wash Dry over Na2SO4 Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5 Product Target Compound 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol Step5->Product

Figure 1: Step-by-step synthetic workflow for the target piperidinol.

Step-by-Step Experimental Protocol

Note: This protocol is scaled for 10 mmol of the limiting reagent. n-BuLi is highly pyrophoric; all operations must be conducted under an inert atmosphere (Argon or N₂) using strictly anhydrous solvents.

Phase 1: Preparation of the Organolithium Reagent
  • System Purge: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon for 15 minutes.

  • Substrate Loading: Inject 1-bromo-3,4-difluorobenzene (1.93 g, 10.0 mmol, 1.0 equiv) and anhydrous THF (20 mL) into the flask.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

  • Metallation: Slowly add n-BuLi (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol, 1.0 equiv) dropwise via syringe over 10 minutes. Maintain the internal temperature below -70 °C to prevent benzyne elimination. Stir the resulting pale-yellow solution at -78 °C for 1 hour.

Self-Validating System (In-Process Control): To ensure the halogen-metal exchange is complete before introducing the expensive ketone, withdraw a 0.2 mL aliquot of the reaction mixture. Quench this aliquot into a vial containing 0.5 mL of D₂O. Extract with 1 mL of Et₂O, evaporate the solvent, and analyze via GC-MS or ¹H NMR. The presence of >95% 1-deuterio-3,4-difluorobenzene confirms successful and complete metallation.

Phase 2: Nucleophilic Addition
  • Ketone Preparation: In a separate flame-dried vial, dissolve 1-Boc-4-piperidone (2.39 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (10 mL).

  • Addition: Add the ketone solution dropwise to the aryllithium mixture at -78 °C over 15 minutes.

  • Reaction Progression: Stir the mixture at -78 °C for an additional 1 hour, then remove the dry ice bath and allow the reaction to slowly warm to room temperature over 2 hours.

Phase 3: Quench and Workup
  • Quenching: Cool the reaction mixture to 0 °C using an ice bath. Carefully quench the reaction by adding saturated aqueous NH₄Cl (15 mL) dropwise. Caution: Gas evolution and exotherm may occur.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

Phase 4: Purification & Final Validation
  • Chromatography: Purify the crude product via flash column chromatography on silica gel, using a gradient of 10% to 30% EtOAc in Hexanes.

  • Final Validation: Verify the purified product using TLC (Rf ~0.3 in 7:3 Hexanes/EtOAc, stains active with KMnO₄). ¹H NMR (CDCl₃) should confirm the structure, notably highlighting the disappearance of the ketone carbonyl, the presence of the Boc group (singlet, ~1.45 ppm, 9H), the tertiary alcohol proton (broad singlet, ~1.8-2.2 ppm), and the characteristic 3,4-difluorophenyl aromatic protons (multiplet, 7.0–7.3 ppm).

References

  • Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy Journal of Medicinal Chemistry - ACS Publications URL
  • 1-Bromo-2,3-difluorobenzene / 1-Bromo-3,4-difluorobenzene Chemical Properties and Lithiation Protocols Benchchem URL

Sources

Application

Application Note: Synthesis of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol via Grignard Addition

Introduction The synthesis of 4-aryl-4-piperidinol derivatives is a foundational workflow in medicinal chemistry. These privileged scaffolds serve as essential precursors for 4-arylpiperidines, which are ubiquitous struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 4-aryl-4-piperidinol derivatives is a foundational workflow in medicinal chemistry. These privileged scaffolds serve as essential precursors for 4-arylpiperidines, which are ubiquitous structural motifs in G-protein coupled receptor (GPCR) ligands and monoamine transporter inhibitors[1]. This application note details the robust, scalable synthesis of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol via the nucleophilic addition of 3,4-difluorophenylmagnesium bromide to 1-Boc-4-piperidone[2].

Mechanistic Insights and Causality (E-E-A-T)

A successful Grignard addition requires strict control over the microenvironment of the reaction. As a self-validating system, the protocol is designed around the following mechanistic principles:

  • Grignard Reagent Formation: The insertion of magnesium into the C-Br bond of 3,4-difluorobromobenzene proceeds via a single-electron transfer (SET) mechanism. The use of anhydrous tetrahydrofuran (THF) is critical; the oxygen lone pairs coordinate to the electron-deficient magnesium, stabilizing the organometallic species[3]. Initiation with 1,2-dibromoethane is employed to chemically scrub the passivating MgO layer from the magnesium turnings, generating fresh, highly reactive Mg(0) surfaces while evolving inert ethylene gas[3].

  • Nucleophilic Addition: 1-Boc-4-piperidone features a sterically accessible carbonyl, but the reaction is highly exothermic. Maintaining the internal temperature below 10 °C during the addition phase prevents deleterious side reactions, such as the enolization of the ketone (which would consume the Grignard reagent as a base and return unreacted starting material upon quenching)[2].

  • Quenching Strategy: A mild proton source, specifically saturated aqueous ammonium chloride ( NH4​Cl ), is essential. Stronger acids (e.g., aqueous HCl) risk premature deprotection of the acid-sensitive tert-butyloxycarbonyl (Boc) group or acid-catalyzed dehydration of the newly formed tertiary alcohol into a tetrahydropyridine derivative[2].

Experimental Workflow

GrignardWorkflow Mg Magnesium Turnings + 1,2-Dibromoethane Grignard 3,4-Difluorophenylmagnesium bromide (0.5 M in THF) Mg->Grignard Oxidative Addition ArBr 3,4-Difluorobromobenzene (Anhydrous THF) ArBr->Grignard Addition Nucleophilic Addition (Exothermic, <10 °C) Grignard->Addition Ketone 1-Boc-4-piperidone (Anhydrous THF, 0 °C) Ketone->Addition Quench Sat. NH4Cl Quench (pH Control) Addition->Quench Stir 2-4h at RT Product 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (Target Product) Quench->Product Extraction & Purification

Workflow for the synthesis of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol via Grignard addition.

Quantitative Reagent Data

Table 1: Reagent Stoichiometry for Grignard Addition (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
1-Boc-4-piperidone199.251.01.99 gElectrophile
3,4-Difluorophenylmagnesium bromide (0.5 M)217.291.224.0 mLNucleophile
Anhydrous THF72.11-20.0 mLSolvent
Saturated NH4​Cl (aq)53.49Excess20.0 mLQuenching Agent

Step-by-Step Experimental Protocols

Protocol A: Preparation of 3,4-Difluorophenylmagnesium Bromide (0.5 M in THF)

(Note: Commercially available 0.5 M solutions can be utilized to bypass this step[4], but in situ preparation is often preferred for cost-efficiency at scale).

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under an argon atmosphere.

  • Initiation: Add magnesium turnings (1.3 eq) and enough anhydrous THF to cover the metal. Add 1,2-dibromoethane (0.05 eq) and stir until a mild exotherm and bubbling (ethylene evolution) are observed, indicating activation of the magnesium surface[3].

  • Addition: Dissolve 3,4-difluorobromobenzene (1.2 eq) in anhydrous THF. Add 5% of this solution to the magnesium mixture to initiate the Grignard formation. Once the reaction self-sustains (indicated by a visible reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Maturation: Stir the resulting dark brown solution for 2 hours at room temperature to ensure complete consumption of the aryl halide[5].

Protocol B: Grignard Addition and Workup
  • Cooling: In a separate flame-dried reactor, dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF (0.5 M concentration) and cool the solution to 0 °C using an ice-water bath[2].

  • Nucleophilic Attack: Transfer the prepared 3,4-difluorophenylmagnesium bromide (1.2 eq) to an addition funnel via cannula. Add the Grignard reagent dropwise to the ketone solution, monitoring the internal temperature to ensure it does not exceed 10 °C[2].

  • Propagation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. Reaction completion can be monitored via TLC or LC-MS[2].

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4​Cl until gas evolution ceases and the magnesium salts precipitate[2].

  • Extraction & Purification: Dilute the mixture with ethyl acetate (EtOAc) and water. Separate the organic layer, and extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to yield the target compound as a white solid.

Troubleshooting and Process Optimization

Table 2: Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Grignard fails to initiate Passivating MgO layer on turningsAdd a crystal of I2​ or 0.05 eq of 1,2-dibromoethane; gently heat the flask.
Low yield; recovery of ketone Enolization of ketone acting as a baseEnsure strict temperature control (<10 °C) during the Grignard addition phase.
Tetrahydropyridine byproduct Acid-catalyzed dehydration during workupAvoid strong acids (e.g., HCl); strictly use sat. NH4​Cl for quenching.
Loss of Boc group Acidic cleavageMaintain pH > 5 during workup and purification.

References

  • Benchchem. "1-Boc-4-piperidone | 79099-07-3". Benchchem.
  • Google Patents. "CN106431822B - Industrial production method of 3,3 ', 4, 4' -tetrafluorobiphenyl".
  • ACS Publications. "Synthesis and Monoamine Transporter Binding Properties of 3α-(Substituted phenyl)nortropane-2β-carboxylic Acid Methyl Esters." Journal of Medicinal Chemistry.
  • Sigma-Aldrich. "3,4-Difluorophenylmagnesium bromide 0.5M tetrahydrofuran 90897-92-0". Sigma-Aldrich.
  • ChemicalBook. "3,4-DIFLUOROPHENYLMAGNESIUM BROMIDE | 90897-92-0". ChemicalBook.

Sources

Method

Application Note: Controlled Boc Deprotection of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating protocol for the N-Boc deprotection of 4-aryl-4-piperidinols while strictly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating protocol for the N-Boc deprotection of 4-aryl-4-piperidinols while strictly mitigating acid-catalyzed dehydration of the tertiary alcohol.

Introduction & Mechanistic Rationale

1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is a critical building block in medicinal chemistry, frequently utilized in the synthesis of CNS-active agents, including analogues of haloperidol and paroxetine[1]. The structural defining feature of this molecule—a tertiary alcohol situated adjacent to a 3,4-difluorophenyl group—presents a unique synthetic challenge during amine deprotection.

Standard N-Boc deprotection protocols rely on strong acids, typically trifluoroacetic acid (TFA) in dichloromethane (DCM)[2],[3]. However, the tertiary hydroxyl group at the C4 position is highly susceptible to protonation under these conditions. Loss of water generates a tertiary carbocation that is significantly stabilized by the adjacent aryl ring (benzylic-like stabilization). Subsequent E1 elimination of a proton yields a highly conjugated 4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine byproduct[1].

To achieve high yields of the desired piperidinol free base, the reaction must be treated as a kinetic balancing act. The activation energy for Boc cleavage (formation of isobutylene and CO₂) is lower than that of the E1 dehydration pathway. Therefore, by carefully controlling the acid concentration (20% v/v TFA), maintaining a low thermal profile (0 °C to room temperature), and strictly limiting reaction time, the desired deprotection can be achieved quantitatively without compromising the tertiary alcohol.

Mechanistic Pathway

G SM 1-Boc-4-(3,4-difluorophenyl) -4-piperidinol TFA TFA / DCM (20% v/v) 0 °C to RT SM->TFA Deprotection Inter Piperidinium Intermediate (Tertiary Alcohol Intact) TFA->Inter - Isobutylene, - CO2 Desired 4-(3,4-difluorophenyl) -4-piperidinol (Target Product) Inter->Desired Controlled Time (< 2h) Alkaline Quench Undesired 4-(3,4-difluorophenyl) -1,2,3,6-tetrahydropyridine (Dehydration Byproduct) Inter->Undesired Excess Acid / Heat (E1 Elimination)

Mechanistic divergence during TFA-mediated Boc deprotection of 4-aryl-4-piperidinols.

Quantitative Reaction Optimization

The causality between reaction conditions and byproduct formation is illustrated in Table 1. High concentrations of TFA or extended reaction times thermodynamically drive the system toward the dehydrated alkene[1].

Table 1: Effect of Reaction Conditions on Yield vs. Dehydration

EntryTFA:DCM Ratio (v/v)Temperature (°C)Time (h)Yield of Desired Piperidinol (%)Yield of Dehydrated Alkene (%)
11:1 (50%)2512.0< 10> 85
2 1:4 (20%) 0 to 25 2.0 92 < 5
3Neat TFA251.0098
41:4 (20%)402.04550

Note: Entry 2 represents the optimized parameters utilized in the protocol below.

Experimental Protocol

This self-validating protocol ensures the integrity of the tertiary alcohol while completely removing the tert-butyloxycarbonyl protecting group.

Materials & Reagents
  • Substrate: 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (1.0 equiv.)

  • Reagents: Trifluoroacetic acid (TFA, ≥99.0%), Anhydrous Dichloromethane (DCM)

  • Workup: Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

Step 1: Substrate Dissolution & Cooling

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (e.g., 1.0 g, 3.19 mmol).

  • Dissolve the substrate in anhydrous DCM (12.0 mL) to achieve an approximate concentration of 0.25 M[3].

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes under a nitrogen atmosphere.

Step 2: Controlled Acid Addition 4. Transfer TFA (3.0 mL) to a dropping funnel or glass syringe. 5. Add the TFA dropwise to the cooled DCM solution over 5–10 minutes. Causality Check: Slow addition prevents localized exothermic spikes that could prematurely trigger E1 dehydration.

Step 3: Reaction Monitoring 6. Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20–25 °C). 7. Monitor the reaction strictly via TLC (Eluent: 10% MeOH in DCM, Ninhydrin stain) or LC-MS.

  • Self-Validation: The starting material (UV active, Ninhydrin negative) will disappear. The product will appear as a baseline/low-Rf spot that stains intensely purple/red with Ninhydrin. LC-MS should show the desired mass [M+H]⁺ = 214.1 Da. If a mass of 196.1 Da ([M-H₂O+H]⁺) is observed, dehydration is occurring, and the reaction must be quenched immediately.

Step 4: Alkaline Quench & Isolation 8. Upon complete consumption of the starting material (typically 1.5 to 2 hours), immediately concentrate the reaction mixture under reduced pressure. Critical: Keep the water bath temperature of the rotary evaporator below 30 °C to prevent heat-induced dehydration of the concentrated TFA salt. 9. Redissolve the resulting crude viscous oil in fresh DCM (20 mL) and transfer to a separatory funnel. 10. Carefully add saturated aqueous NaHCO₃ in portions until the aqueous layer reaches pH 8–9. Caution: Vigorous CO₂ evolution will occur. 11. Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 15 mL). 12. Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. 13. Filter and concentrate under reduced pressure to afford 4-(3,4-difluorophenyl)-4-piperidinol as a free base (white to off-white solid).

Analytical Characterization & Troubleshooting

To verify the success of the protocol and confirm the absence of the dehydration byproduct, utilize ¹H NMR spectroscopy (CDCl₃ or DMSO-d₆):

  • Success Marker (Desired Product): Look for the intact aliphatic piperidine ring protons (multiplets between 1.50–3.00 ppm) and the absence of the sharp singlet at ~1.45 ppm (Boc group). The tertiary hydroxyl proton may appear as a broad singlet (exchangeable).

  • Failure Marker (Dehydration Byproduct): If the reaction was run too long or too hot, a distinct vinylic proton peak will appear around 6.00–6.15 ppm , corresponding to the C5 proton of the 1,2,3,6-tetrahydropyridine ring[1].

References

  • [2] WO2018020242A1 - Pharmaceutical compounds. Google Patents. Available at:

  • [1] Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. ACS Chemical Neuroscience. Available at:[Link]

Sources

Application

Application Note: 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol in Advanced Pharmaceutical Synthesis

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Executive Summary 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (CAS: 871112-36-6) is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary

1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (CAS: 871112-36-6) is a highly versatile, functionalized piperidine building block[1]. It serves as a critical intermediate in the synthesis of diverse therapeutic agents, ranging from central nervous system (CNS) modulators to targeted oncology drugs. This application note provides a deep dive into the structural rationale behind its pharmacophores, its role in modern drug discovery, and field-proven protocols for its synthetic manipulation.

Chemical Profile & Structural Rationale

Physicochemical Properties
PropertyValueRationale / Impact
CAS Number 871112-36-6[1]Standard identifier for regulatory and procurement tracking.
Molecular Formula C16H21F2NO3Defines the exact atomic composition.
Molecular Weight 313.34 g/mol [1]Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Physical State SolidFacilitates ease of handling, weighing, and long-term storage stability.
Mechanistic Insights: Why this Specific Intermediate?

The architecture of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is deliberately engineered for late-stage functionalization and optimal pharmacokinetic performance:

  • The 3,4-Difluorophenyl Pharmacophore: Fluorine substitution at the 3 and 4 positions of the phenyl ring drastically alters the physicochemical profile of the resulting drug. The strong C-F bond (bond dissociation energy ~116 kcal/mol) effectively blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation—a common metabolic liability for unsubstituted phenyl rings. Furthermore, the high electronegativity of fluorine increases the lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetration for CNS targets[2].

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides steric shielding and electronic deactivation of the piperidine nitrogen. It is highly stable to catalytic hydrogenation, strongly basic nucleophiles (e.g., Grignard reagents), and transition-metal catalyzed cross-coupling. This orthogonal protection allows chemists to selectively functionalize the tertiary alcohol (e.g., via O-alkylation or dehydration) without undesired N-alkylation.

  • The Tertiary Alcohol (4-Piperidinol Core): This motif mimics endogenous ligands and serves as a critical hydrogen-bond donor/acceptor in receptor binding pockets, particularly in G-protein coupled receptors (GPCRs) and ion channels[3].

Application in Drug Discovery (Case Studies)

The strategic functional groups on this intermediate make it a linchpin in several therapeutic areas:

  • Neurology (NR2B Antagonists): The compound is utilized in the synthesis of selective NR2B antagonists targeting neurodegenerative diseases and neuropathic pain. The 3,4-difluorophenyl group enhances binding affinity within the hydrophobic pocket of the NMDA receptor, while the piperidine core acts as the primary basic center for receptor interaction[2].

  • Cardiovascular (Renin Inhibitors): The 4-(3,4-difluorophenyl)piperidin-4-ol scaffold is incorporated into non-peptidic renin inhibitors. The intermediate undergoes coupling to form complex tertiary structures that block the renin-angiotensin system, providing a mechanism for treating severe hypertension[4].

  • Oncology (NSD2 Inhibitors): In the development of anti-cancer agents targeting the nuclear SET domain-containing protein 2 (NSD2), the piperidine core acts as a critical linker to purineamines. It precisely positions the difluorophenyl group to interact with the target's epigenetic regulatory domains[5].

  • Metabolic Disorders (MCH-1 Antagonists): Derivatives of this intermediate are employed as Melanin Concentrating Hormone-1 (MCH-1) receptor antagonists, which have shown predictive efficacy in treating obesity, depression, and anxiety[3].

Synthetic Divergence & Workflows

The true value of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol lies in its synthetic divergence. Depending on the reaction conditions, it can be seamlessly converted into secondary amines, tetrahydropyridines, or alkoxy derivatives.

Pathway Core 1-Boc-4-(3,4-difluorophenyl) -4-piperidinol Path1 Dehydration (POCl3 / Pyridine) Core->Path1 Path2 Boc Deprotection (TFA / DCM) Core->Path2 Path3 O-Alkylation (NaH / R-X) Core->Path3 Prod1 4-Aryl-tetrahydropyridine Path1->Prod1 Prod2 4-(3,4-difluorophenyl) piperidin-4-ol Path2->Prod2 Prod3 4-Alkoxy Piperidine Path3->Prod3

Synthetic divergence of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol into key scaffolds.

Experimental Protocols

Protocol A: Acid-Mediated Boc Deprotection

Objective: Cleave the Boc group to yield the secondary amine, 4-(3,4-difluorophenyl)piperidin-4-ol, while preserving the sensitive tertiary alcohol.

Mechanistic Rationale: The substrate contains a tertiary alcohol, which is highly susceptible to E1 dehydration (forming an alkene) under strongly acidic conditions at elevated temperatures. By initiating the reaction at 0°C and strictly limiting the reaction time at room temperature, the integrity of the 4-hydroxyl group is preserved.

Step-by-Step Methodology:

  • Dissolution: Suspend 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Transfer the flask to an ice-water bath and stir for 15 minutes to reach an internal temperature of 0°C. (Causality: Minimizes the formation of the tertiary carbocation).

  • Acid Addition: Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain) until the starting material is consumed (typically 2 hours). (Causality: Warming drives the decarboxylation and release of isobutylene gas, pushing the equilibrium forward).

  • Quenching: Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve the residue in DCM and wash slowly with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. (Causality: Neutralization converts the TFA salt of the piperidine into the free base for extraction).

  • Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate.

Protocol Start Start: 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol Step1 Step 1: Cool to 0°C in DCM (Prevents tertiary alcohol dehydration) Start->Step1 Step2 Step 2: Dropwise addition of TFA (Acidic cleavage of carbamate) Step1->Step2 Step3 Step 3: Warm to RT (2h) (Drives CO2/isobutylene evolution) Step2->Step3 Step4 Step 4: Quench with Sat. NaHCO3 (Neutralizes excess TFA) Step3->Step4 End End: Free Piperidine Amine Step4->End

Step-by-step workflow for Boc deprotection with mechanistic rationale for temperature control.

Protocol B: Dehydration to Tetrahydropyridine

Objective: Form 1-Boc-4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine, providing a valuable alkene handle for downstream functionalization (e.g., epoxidation or reduction).

Mechanistic Rationale: Phosphorus oxychloride (POCl3) in pyridine is used to convert the hydroxyl group into a highly reactive dichlorophosphate ester leaving group, followed by base-promoted E2 elimination driven by the pyridine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (1.0 eq) in anhydrous Pyridine (0.5 M).

  • Activation: Cool the solution to 0°C. Add POCl3 (2.5 eq) dropwise. (Causality: The reaction is highly exothermic; dropwise addition prevents thermal runaway and degradation of the Boc group).

  • Elimination: Heat the reaction mixture to 80°C for 4 hours. (Causality: Elevated temperature is required to overcome the activation energy barrier for the E2 elimination of the bulky phosphate leaving group).

  • Workup: Cool to room temperature and carefully pour the mixture over crushed ice to quench unreacted POCl3. Extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with 1M HCl (to remove residual pyridine), followed by brine. Dry over MgSO4, concentrate, and purify via flash chromatography.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative optimization data for the Boc-deprotection workflow (Protocol A), highlighting the critical nature of temperature control to prevent side reactions.

Table 1: Optimization of Boc-Deprotection Conditions

Reagent SystemTemperature ProfileTimeConversion (%)Major ImpurityMechanistic Observation
TFA / DCM (1:4) 0°C → RT2 h>98%None detectedOptimal balance; low temperature prevents E1 dehydration.
4M HCl / Dioxane RT4 h95%Trace alkene (<2%)Slower kinetics; trace dehydration observed due to prolonged acid exposure.
TFA / DCM (1:1) 40°C (Reflux)1 h85%Alkene (15%)High heat + strong acid drives tertiary carbocation formation and E1 elimination.

Sources

Method

Application Note: Scale-Up Manufacturing Process for 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol

Target Audience: Process Chemists, Manufacturing Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide Executive Summary This application note details a robust, scalable manufa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Manufacturing Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide

Executive Summary

This application note details a robust, scalable manufacturing process for 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol , a high-value pharmaceutical intermediate often utilized in the synthesis of CNS-active drugs and receptor antagonists. The core transformation involves the nucleophilic addition of 3,4-difluorophenylmagnesium bromide to 1-Boc-4-piperidone. This guide provides a self-validating protocol engineered to mitigate common scale-up failure modes—such as Grignard exotherms, competitive ketone enolization, and moisture-induced titer loss—ensuring high yield and API-grade purity.

Mechanistic Rationale & Scale-Up Strategy

Transitioning a Grignard addition from the bench to pilot-scale requires strict control over reaction kinetics, thermodynamics, and phase behaviors. The experimental choices in this protocol are governed by the following causal principles:

  • Reagent Selection (Grignard vs. Organolithium): The ketone group at the 4-position of 4-piperidone is highly susceptible to nucleophilic addition by organometallic reagents, yielding tertiary alcohols[1]. However, the use of a Grignard reagent over the corresponding organolithium species is preferred on scale. Grignard reagents exhibit higher functional group tolerance and reduced basicity, which minimizes the competitive enolization and over-reaction of the sterically hindered 1-Boc-4-piperidone[2].

  • Solvent Optimization (2-MeTHF): While standard Grignard reagents are commercially available as 0.5 M solutions in THF or 2-MeTHF[3],[4], utilizing 2-methyltetrahydrofuran (2-MeTHF) as the bulk reaction solvent is advantageous. 2-MeTHF has limited water miscibility compared to THF, which promotes rapid, clean phase separation during the aqueous quench, eliminating the need for an energy-intensive intermediate solvent swap.

  • Thermodynamic Control: Grignard additions are instantaneous and highly exothermic. Maintaining the internal temperature between -10 °C and 0 °C is critical. Elevated temperatures promote reversible enolization (which consumes the Grignard reagent and returns unreacted starting material upon quench) and increase the rate of Grignard homocoupling.

  • Quench Dynamics: A mildly acidic quench using 15% aqueous ammonium chloride (NH₄Cl) is required to decompose the magnesium alkoxide intermediate without cleaving the acid-sensitive tert-butoxycarbonyl (Boc) protecting group[2],[5]. Stronger acids (e.g., HCl) risk premature deprotection and subsequent water solubility of the free amine.

Quantitative Process Parameters

The following stoichiometry is optimized for a 1.00 kg input of 1-Boc-4-piperidone.

MaterialMW ( g/mol )EquivalentsMass / VolumeRole
1-Boc-4-piperidone199.251.001.00 kgStarting Material
3,4-Difluorophenylmagnesium Bromide (0.5 M in 2-MeTHF)217.331.1511.5 LNucleophile
2-Methyltetrahydrofuran (2-MeTHF)86.135.0 V5.00 LSolvent
15% aq. Ammonium Chloride (NH₄Cl)53.49-5.00 LQuench Reagent
Heptane100.2010.0 V10.0 LAnti-solvent

Process Workflow & Control Strategy

ProcessFlow Start 1-Boc-4-piperidone in 2-MeTHF Reaction Nucleophilic Addition (-10 °C to 0 °C) Start->Reaction Grignard 3,4-Difluorophenylmagnesium Bromide (0.5 M) Grignard->Reaction IPC1 IPC 1: HPLC Check (Target: >98% Conversion) Reaction->IPC1 IPC1->Reaction Fail (+0.05 eq Grignard) Quench Quench: 15% aq. NH4Cl (T < 15 °C) IPC1->Quench Pass Workup Phase Separation & Water/Brine Wash Quench->Workup Cryst Solvent Swap to Heptane Crystallization Workup->Cryst Product 1-Boc-4-(3,4-difluorophenyl) -4-piperidinol Cryst->Product

Fig 1: Process workflow and control strategy for the Grignard addition to 1-Boc-4-piperidone.

Step-by-Step Manufacturing Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent stages without passing the defined In-Process Controls (IPCs).

Stage 1: Reactor Preparation & Substrate Dissolution
  • Inertion: Purge a clean, dry glass-lined reactor with Nitrogen (N₂) for 30 minutes. Verify reactor moisture is <50 ppm. Causality: Residual moisture rapidly hydrolyzes the Grignard reagent to 1,2-difluorobenzene, skewing the stoichiometry and depressing yield.

  • Dissolution: Charge 1.00 kg of 1-Boc-4-piperidone followed by 5.00 L of anhydrous 2-MeTHF. Stir at 150 rpm until complete dissolution is achieved.

  • Cooling: Adjust the reactor jacket to cool the internal temperature (T_int) to -10 °C.

Stage 2: Nucleophilic Addition
  • Reagent Charging: Connect the vessel containing 11.5 L of 3,4-Difluorophenylmagnesium Bromide (0.5 M in 2-MeTHF) to a dosing pump.

  • Addition: Begin dropwise addition of the Grignard reagent. Modulate the addition rate to maintain T_int strictly between -10 °C and 0 °C. Causality: Exceeding 0 °C significantly increases the rate of ketone enolization over nucleophilic addition.

  • Aging: Once addition is complete, flush the dosing line with 0.5 L of 2-MeTHF. Stir the reaction mixture at 0 °C for 60 minutes.

Stage 3: In-Process Control (IPC-1)
  • Sampling: Withdraw a 1.0 mL aliquot from the reactor. Quench immediately into 2.0 mL of Methanol containing 0.1% Acetic Acid.

  • Analysis: Analyze via HPLC (UV at 210 nm).

  • Validation Criteria: The area percent (A%) of unreacted 1-Boc-4-piperidone must be ≤ 2.0% relative to the product peak.

    • Adaptive Action: If 1-Boc-4-piperidone > 2.0%, charge an additional 0.05 equivalents of Grignard reagent, age for 30 minutes, and repeat IPC-1.

Stage 4: Quench and Workup
  • Quench: Slowly charge 5.00 L of 15% aqueous NH₄Cl to the reactor. Adjust the addition rate to maintain T_int < 15 °C. Causality: The decomposition of the magnesium complex is exothermic. Keeping T_int < 15 °C prevents acid-catalyzed Boc-deprotection.

  • Phase Separation: Cease stirring and allow the biphasic mixture to settle for 30 minutes. Drain the lower aqueous layer (containing magnesium salts).

  • Washing: Wash the upper organic layer sequentially with 3.0 L of Deionized Water, followed by 3.0 L of 15% Brine. Separate phases cleanly.

Stage 5: Crystallization and Isolation
  • Solvent Swap: Configure the reactor for vacuum distillation. Distill the organic layer at T_int < 45 °C under reduced pressure to a residual volume of ~3.0 L.

  • Anti-solvent Addition: Charge 10.0 L of Heptane continuously while maintaining distillation until the internal 2-MeTHF content is < 5% by GC.

  • Crystallization: Heat the suspension to 70 °C to achieve a clear solution (or a thin slurry). Cool linearly to 5 °C over 4 hours. Causality: Controlled cooling promotes the growth of large, filterable crystals while purging highly soluble impurities like 1,2-difluorobenzene into the mother liquor.

  • Filtration & Drying: Filter the suspension via a Nutsche filter. Wash the wet cake with 2.0 L of cold Heptane (5 °C). Dry under vacuum at 45 °C until constant weight is achieved.

Sources

Application

Application Note: Preparation of Fluorinated Piperidine Derivatives Using 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol

Executive Summary The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. This application note details the synthesis of 4-(3,4-difluorophenyl)-4-fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. This application note details the synthesis of 4-(3,4-difluorophenyl)-4-fluoropiperidine from its tertiary alcohol precursor, 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol. By providing mechanistic insights into deoxofluorination, reaction optimization data, and self-validating experimental protocols, this guide empowers drug development professionals to efficiently synthesize high-purity fluorinated building blocks while mitigating common synthetic pitfalls such as E1 elimination.

Strategic Rationale: The Fluorine Effect in Drug Design

Piperidine rings are ubiquitous in FDA-approved drugs, but their high basicity (pKa ~9.5) often leads to significant liabilities, most notably off-target binding to the hERG potassium ion channel . Binding to hERG is driven by the protonated amine and is a primary cause of drug-induced QT prolongation and cardiotoxicity[1].

Substituting a hydroxyl group with a highly electronegative fluorine atom at the 4-position exerts a strong electron-withdrawing inductive (-I) effect. This modification lowers the pKa of the piperidine nitrogen to approximately 7.5–8.0. Consequently, a larger fraction of the molecule remains unprotonated at physiological pH (7.4), drastically reducing hERG affinity while simultaneously improving metabolic stability and lipophilicity (clogP)[1].

Mechanistic Causality: Deoxofluorination of Tertiary Alcohols

The conversion of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol to its fluorinated analog is typically achieved using nucleophilic fluorinating agents such as Diethylaminosulfur trifluoride (DAST) [2].

Because the substrate is a sterically hindered tertiary alcohol, the reaction cannot proceed via a concerted SN2 pathway. Instead, the hydroxyl group attacks the sulfur atom of DAST, eliminating hydrogen fluoride (HF) to form an alkoxyaminosulfur difluoride intermediate[3]. This intermediate undergoes heterolytic cleavage, generating a tertiary carbocation stabilized by the adjacent 3,4-difluorophenyl ring.

The formation of this carbocation introduces a critical synthetic challenge: SN1 fluoride attack (desired) competes directly with E1 elimination (undesired) , which yields a tetrahydropyridine byproduct. Controlling the reaction temperature and solvent environment is paramount to favoring the substitution pathway.

Mechanism R1 Tertiary Alcohol (Substrate) I1 Alkoxyaminosulfur Difluoride Intermediate R1->I1 -HF R2 DAST (Et2N-SF3) R2->I1 -HF I2 Tertiary Carbocation Intermediate I1->I2 Heterolysis (- [Et2N-SF2O]-) P1 Tertiary Fluoride (SN1 Product) I2->P1 F- Attack (Desired) P2 Tetrahydropyridine (E1 Elimination Product) I2->P2 -H+ (Side Reaction)

Mechanistic pathway of DAST-mediated deoxofluorination highlighting the E1 elimination risk.

Reaction Optimization & Quantitative Data

To maximize the yield of the tertiary fluoride and suppress the E1 elimination pathway, various fluorinating agents and conditions must be evaluated. While DAST is the traditional reagent[2], alternatives like Deoxo-Fluor offer higher thermal stability[4], and XtalFluor-E (used with a DBU promoter) significantly reduces carbocation-mediated elimination.

Table 1: Optimization of Deoxofluorination Conditions for 4-Aryl-4-piperidinols

EntryFluorinating ReagentSolventTemperature ProfileYield (Fluoride)Yield (Alkene Byproduct)
1DAST (1.5 eq)DCM-78 °C to RT62%28%
2DAST (1.5 eq)Toluene-78 °C to RT45%42%
3Deoxo-Fluor (1.5 eq)DCM-78 °C to RT68%22%
4XtalFluor-E (1.5 eq) + DBUDCM-78 °C to RT76% 12%

Note: Dichloromethane (DCM) is the preferred solvent as its polarity helps stabilize the transition state for fluoride attack, whereas non-polar solvents like toluene exacerbate elimination.

Self-Validating Experimental Protocols

The following two-step workflow details the synthesis and subsequent deprotection of the target compound.

Pathway SM 1-Boc-4-(3,4-difluorophenyl) -4-piperidinol Rxn1 Deoxofluorination (DAST / DCM) SM->Rxn1 Int 1-Boc-4-(3,4-difluorophenyl) -4-fluoropiperidine Rxn1->Int Rxn2 Boc Deprotection (TFA / DCM) Int->Rxn2 Prod 4-(3,4-difluorophenyl) -4-fluoropiperidine Rxn2->Prod

Two-step synthetic workflow for the preparation of the fluorinated piperidine building block.

Step 1: DAST-Mediated Deoxofluorination

Objective: Convert the tertiary alcohol to a tertiary fluoride while minimizing alkene formation.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (1.0 eq, e.g., 10 mmol) and anhydrous DCM (0.2 M, 50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to exactly -78 °C for 15 minutes.

  • Reagent Addition: Using a plastic or PTFE-lined syringe, add DAST (1.5 eq, 15 mmol) dropwise over 10 minutes[3]. Causality Note: Slow addition at cryogenic temperatures prevents localized exothermic spikes that drive the E1 elimination pathway.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching (Critical Safety Step): Cool the flask to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise until gas evolution (CO₂) ceases. Causality Note: DAST reacts violently with water to produce HF; the basic quench neutralizes the acid and safely decomposes unreacted reagent.

  • Workup: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Eluent: 5% to 15% EtOAc in Hexanes).

Validation Checkpoints:

  • TLC: The starting material is highly polar (Rf ~ 0.2 in 20% EtOAc/Hexanes). The fluorinated product is significantly less polar (Rf ~ 0.6).

  • Visual Cue: Vigorous bubbling during the quench confirms the destruction of active sulfurane species.

Step 2: Boc Deprotection & Free-Basing

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to yield the active secondary amine.

  • Preparation: Dissolve the purified 1-Boc-4-(3,4-difluorophenyl)-4-fluoropiperidine (1.0 eq) in DCM (0.1 M).

  • Acidic Cleavage: Cool the solution to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:4 v/v ratio of TFA to DCM.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 2 hours.

  • Concentration: Remove the volatiles under reduced pressure. Co-evaporate with toluene (2 × 10 mL) to remove residual TFA.

  • Free-Basing: Dissolve the resulting TFA salt in DCM and wash with 1M aqueous NaOH until the aqueous layer reaches pH > 10. Extract, dry over Na₂SO₄, and concentrate to yield the pure free base.

Validation Checkpoints:

  • TLC: The non-polar Boc-intermediate (Rf ~ 0.6) is completely consumed, replaced by a baseline spot (Rf 0.0 in Hex/EtOAc) due to the highly polar free amine.

Analytical Validation & Troubleshooting

Differentiating the desired tertiary fluoride from the E1 elimination byproduct (1-Boc-4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine) is the most critical analytical step.

  • ¹H NMR (CDCl₃): The elimination byproduct will exhibit a distinct multiplet at ~6.0 ppm , corresponding to the vinylic proton of the tetrahydropyridine ring. The absence of this peak confirms a successful, elimination-free synthesis.

  • ¹⁹F NMR (CDCl₃): The product will show the two aromatic fluorine signals (typically between -135 and -145 ppm) and a new, highly characteristic aliphatic C-F signal around -160 to -165 ppm .

  • ¹³C NMR (CDCl₃): The carbon bearing the fluorine atom (C4 of the piperidine ring) will appear as a distinct doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F ≈ 175 Hz ) at approximately 90–95 ppm.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Fluorination with aminosulfuranes | Wikipedia. URL:[Link]

  • Organic Syntheses Procedure: Selective fluorination of carbonyl groups | Organic Syntheses. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks in the synthesis of 1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks in the synthesis of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol.

As a Senior Application Scientist, I frequently see this specific transformation—the nucleophilic addition of a 3,4-difluorophenyl organometallic reagent to 1-Boc-4-piperidone—fail or underperform due to competing kinetic pathways. This guide breaks down the mechanistic causality behind these failures and provides field-proven, self-validating protocols to drive your yields from the frustrating 20-30% range to >85%.

Diagnostic Troubleshooting Workflow

Before altering your protocol, you must diagnose the specific mode of failure. The diagram below outlines the logical workflow for identifying the root cause of poor yields in this reaction.

Workflow A Low Yield of 1-Boc-4-(3,4-difluorophenyl)piperidin-4-ol B Analyze Crude by NMR/LC-MS: Is 1-Boc-4-piperidone recovered? A->B C YES Enolization is the primary issue B->C High SM Recovery D NO Reagent degradation / Moisture B->D Complex Mixture E Switch to Organocerium Method (Add anhydrous CeCl3) C->E F Use TurboGrignard (LiCl) and lower temperature C->F G Ensure strict anhydrous conditions Verify Mg/Li activation D->G

Fig 1: Diagnostic workflow for troubleshooting low yields in 1-Boc-4-piperidone functionalization.

Frequently Asked Questions (Mechanistic Causality)

Q1: I am recovering mostly unreacted 1-Boc-4-piperidone after workup. Why is the nucleophilic addition failing? A1: The primary culprit is enolization . 1-Boc-4-piperidone possesses relatively acidic α -protons. Standard Grignard reagents (like 3,4-difluorophenylmagnesium bromide) and organolithiums are not just nucleophiles; they are strong bases. When the basicity of the organometallic outcompetes its nucleophilicity, it deprotonates the ketone to form an enolate rather than attacking the carbonyl carbon[1]. During your aqueous workup, this enolate simply reprotonates, returning the starting material and giving the illusion that the reaction never occurred.

Q2: How does the addition of Cerium(III) chloride (CeCl₃) solve this enolization issue? A2: Adding anhydrous CeCl₃ shifts the reaction from an organomagnesium/organolithium pathway to an organocerium pathway (Imamoto methodology). Cerium is highly oxophilic, meaning it strongly coordinates to and activates the carbonyl oxygen of the piperidone. More importantly, the resulting C–Ce bond is significantly less polarized than a C–Mg or C–Li bond. This makes the organocerium reagent highly nucleophilic but dramatically less basic, kinetically favoring 1,2-addition over α -deprotonation[2].

Q3: My CeCl₃-mediated reaction still gave a low yield. What went wrong? A3: The most common failure point in organocerium chemistry is the hydration state of the CeCl₃. Commercially available CeCl₃ is typically the heptahydrate (CeCl₃·7H₂O). If it is not rigorously dried to a completely anhydrous state, the residual water will instantly quench your Grignard reagent, forming 1,2-difluorobenzene and destroying the nucleophile before it can transmetalate.

Q4: Can I use Knochel's TurboGrignard instead of the organocerium route? A4: Yes. The addition of Lithium Chloride (LiCl) to the Grignard formation breaks up the polymeric aggregates of the organomagnesium species, creating a highly reactive monomeric complex (ArMgBr·LiCl)[3]. While not as absolute as CeCl₃ at suppressing enolization, it significantly increases the effective nucleophilicity of the reagent, allowing the reaction to proceed at lower temperatures where enolization is kinetically slowed.

Quantitative Yield Comparison

To illustrate the causality of reagent selection on reaction outcomes, review the typical yield profiles below.

Table 1: Impact of Reagent System on Reaction Yield
Reagent SystemAdditiveReaction TempPrimary Outcome / Side ReactionTypical Isolated Yield
3,4-diF-PhMgBr None0 °C to RTHigh enolization; SM recovery20% - 35%
3,4-diF-PhLi None-78 °CEnolization & Elimination35% - 50%
3,4-diF-PhMgBr LiCl (TurboGrignard)0 °CReduced enolization60% - 75%
3,4-diF-PhMgBr Anhydrous CeCl₃-78 °C to 0 °CClean 1,2-addition; No enolization85% - 95%

Validated Experimental Protocol: The Organocerium Route

To guarantee trustworthiness, the following protocol is designed as a self-validating system . Each step contains observable milestones to ensure the chemical state is correct before proceeding.

Step 1: Rigorous Drying of CeCl₃ (Critical Step)
  • Place CeCl₃·7H₂O (1.5 equivalents relative to ketone) in a Schlenk flask equipped with a large magnetic stir bar.

  • Apply high vacuum (≤ 0.1 mmHg) and heat gradually:

    • 70 °C for 2 hours.

    • 100 °C for 2 hours.

    • 140 °C for 12 hours (overnight).

  • Self-Validation Check: During heating, the crystals will melt into a fused mass as water is released, and then fracture back into a powder. If the powder is free-flowing and easily stirrable at 140 °C under vacuum, it is anhydrous. If it sticks to the walls or clumps, moisture remains.

  • Cool to room temperature under argon and suspend in anhydrous THF (0.3 M). Stir vigorously for 2 hours to form a uniform, milky-white suspension.

Step 2: Formation of the Organocerium Reagent
  • Cool the CeCl₃/THF suspension to -78 °C.

  • Dropwise add 3,4-difluorophenylmagnesium bromide (1.5 equivalents, typically 0.5 M in THF) over 30 minutes.

  • Stir the mixture at -78 °C for 1.5 hours to ensure complete transmetalation.

  • Self-Validation Check: The transmetalation is accompanied by a distinct visual change. The stark white CeCl₃ suspension will transition to a pale yellow or beige, slightly thicker slurry. This color change confirms the formation of the active ArCeCl₂ species[2].

Step 3: Nucleophilic Addition
  • Dissolve 1-Boc-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the organocerium slurry at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). 1-Boc-4-piperidone is UV-inactive but stains strongly with KMnO₄. The product, 1-Boc-4-(3,4-difluorophenyl)piperidin-4-ol, will appear as a new, more polar spot that is strongly UV-active (due to the difluorophenyl ring). Complete disappearance of the KMnO₄-active starting material validates the suppression of enolization.

Step 4: Workup and Isolation
  • Quench the reaction at 0 °C by the careful addition of saturated aqueous NH₄Cl.

  • Add ethyl acetate and stir vigorously. A thick white emulsion of cerium salts will form.

  • Filter the entire biphasic mixture through a pad of Celite to break the emulsion.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can be purified by standard silica gel chromatography or recrystallization.

References

  • Title: Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Skeletal Diversification via Heteroatom Linkage Control: Preparation of Bicyclic and Spirocyclic Scaffolds from N-Substituted Homopropargyl Alcohols Source: PubMed Central (PMC) / The Journal of Organic Chemistry URL: [Link]

  • Title: Organomagnesium synthesis agent (US20090173914A1)

Sources

Optimization

Troubleshooting common impurities in 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol crystallization

Welcome to the Technical Support Center for the synthesis and purification of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol . This compound is a critical tertiary alcohol intermediate utilized in the development of various...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol . This compound is a critical tertiary alcohol intermediate utilized in the development of various active pharmaceutical ingredients (APIs), including kinase inhibitors and CNS-active therapeutics.

Due to the nature of the Grignard addition used in its synthesis and the physical properties of the resulting tertiary alcohol, researchers frequently encounter significant downstream challenges—most notably, the generation of dehydration impurities and the dreaded "oiling out" (liquid-liquid phase separation) during crystallization.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve high-purity crystalline product.

Part 1: Mechanistic Pathway & Impurity Generation

Understanding the chemical origin of your impurities is the first step in designing a self-validating purification protocol. The Grignard addition of (3,4-difluorophenyl)magnesium bromide to 1-Boc-4-piperidone is highly efficient but prone to specific side reactions if parameters are not strictly controlled.

G SM1 1-Boc-4-piperidone (Starting Material) Target 1-Boc-4-(3,4-difluorophenyl) -4-piperidinol (Target Product) SM1->Target Grignard Addition (THF, 0 to 20°C) Imp3 Unreacted 1-Boc-4-piperidone (Residual SM) SM1->Imp3 Incomplete Conversion SM2 (3,4-Difluorophenyl)MgBr (Grignard Reagent) SM2->Target Nucleophilic Attack Imp2 3,3',4,4'-Tetrafluorobiphenyl (Homocoupling Impurity) SM2->Imp2 Wurtz-type Coupling (Excess Mg, Heat) Imp1 1-Boc-4-(3,4-difluorophenyl) -1,2,3,6-tetrahydropyridine (Elimination Impurity) Target->Imp1 Acidic Quench or High Temp (-H2O)

Mechanistic pathways generating 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol and common impurities.

Part 2: Troubleshooting Q&A

Q1: During cooling, my product forms a dense, sticky syrup at the bottom of the flask instead of crystals. Why is this happening, and how do I fix it?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known in process chemistry as "oiling out"[1].

The Causality: From a thermodynamic perspective, oiling out occurs when the Gibbs free energy of mixing becomes greater than zero ( ΔGmix​>0 ) before the solution reaches the spinodal decomposition boundary for crystallization[2]. This happens when the crystallization temperature drops below the melting point of the impure solute mixture, causing the solute to separate as a solute-rich liquid phase rather than a solid[3]. Because 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol has a relatively low melting point and flexible structural elements, it is highly susceptible to this phenomenon[4].

The Solution:

  • Adjust the Solvent System: Oiling out is exacerbated by solvent mixtures with vastly different polarities (e.g., ethanol/water)[1]. Switch to an Ethyl Acetate/Heptane system, which provides a smoother solubility gradient.

  • Implement "Inner Seeding": Do not wait for spontaneous nucleation. Heat the solution to 50 °C (where it is a single clear phase), add the anti-solvent (heptane) until you are just below the cloud point, and introduce 1-2 wt% of pure seed crystals. Seeding suppresses the supersaturation level, bypassing the LLPS boundary and forcing the system directly into the metastable crystallization zone[5].

  • Slower Cooling Rate: Cool at a maximum rate of 0.1–0.2 °C/min to allow crystal growth to consume the supersaturation faster than oil droplets can form[3].

Q2: My HPLC shows a significant peak with an [M-18] mass. How do I prevent this?

A: The [M-18] mass corresponds to the loss of water, indicating the formation of the elimination impurity (1-Boc-4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine).

The Causality: The target molecule is a tertiary benzylic-like alcohol. The hydroxyl group is highly prone to protonation and subsequent dehydration (E1 elimination) to form a stable, conjugated tetrahydropyridine ring. This typically occurs if the Grignard reaction is quenched with a strong acid (like HCl) or if the product is subjected to high temperatures during solvent evaporation in the presence of trace acidic residues.

The Solution: Strictly utilize a mild, buffered quench. Always quench the Grignard reaction by pouring it into a cold, saturated aqueous ammonium chloride ( NH4​Cl ) solution[6]. Maintain the internal temperature below 15 °C during the quench. Never use unbuffered mineral acids.

Q3: I have residual unreacted 1-Boc-4-piperidone co-crystallizing with my product. How can I remove it?

A: 1-Boc-4-piperidone has similar solubility characteristics to the target alcohol, making it difficult to purge via simple recrystallization.

The Causality: Grignard reagents can sometimes act as bases rather than nucleophiles, leading to the enolization of the piperidone. Upon quenching, the enolate reverts to the starting ketone, leaving unreacted starting material.

The Solution: If adjusting the Grignard stoichiometry (using a slight 1.1x excess) does not resolve the issue, you can utilize a chemical scavenger prior to crystallization. Treating the crude organic phase with a polymer-supported sulfonyl hydrazide (e.g., MP-TsNHNH2) will selectively react with the unreacted ketone, allowing it to be filtered out before you begin the crystallization process.

Part 3: Quantitative Data & Impurity Matrix

To effectively track and eliminate impurities, refer to the following analytical matrix summarizing the common byproducts of this workflow.

Impurity NameSource / MechanismImpact on CrystallizationMitigation Strategy
Unreacted 1-Boc-4-piperidone Enolization of ketone by Grignard reagent; incomplete reaction.Co-crystallizes; depresses melting point, increasing risk of oiling out.Use 1.1–1.2 eq Grignard; scavenge with MP-TsNHNH2.
1-Boc-4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine Acid-catalyzed dehydration of the tertiary alcohol during quench/workup.Alters crystal lattice; highly lipophilic, changes solubility profile.Quench strictly with sat. aq. NH4​Cl [6]; avoid temperatures >40°C during drying.
3,3',4,4'-Tetrafluorobiphenyl Wurtz-type homocoupling during Grignard reagent preparation.Highly non-polar; usually remains in the mother liquor (heptane-rich phase).Control Mg insertion temperature; maintain dilute Grignard concentration.
Des-fluoro Impurities Present in the starting 3,4-difluorobromobenzene.Extremely difficult to purge as they form solid solutions (mixed crystals)[4].Source higher purity starting materials (>99.5%); multiple recrystallizations required.

Part 4: Standardized Experimental Protocol

The following protocol is engineered as a self-validating system to maximize yield while explicitly avoiding the LLPS (oiling out) boundary.

Step 1: Grignard Addition & Quench
  • Preparation: Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF (5 volumes) under an inert nitrogen atmosphere. Cool the reactor to 0–5 °C.

  • Addition: Slowly add (3,4-difluorophenyl)magnesium bromide (1.15 eq, typically a 0.5 M to 1.0 M solution in THF) dropwise via an addition funnel. Maintain the internal temperature below 10 °C to prevent side reactions.

  • Aging: Stir the reaction mixture at 15 °C for 2 hours. Monitor conversion via HPLC or TLC.

  • Buffered Quench (Critical): Transfer the reaction mixture slowly into a vigorously stirred, pre-cooled (5 °C) solution of saturated aqueous NH4​Cl (10 volumes)[6]. Do not add the aqueous solution to the Grignard to avoid localized exothermic spikes and dehydration.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temp < 35 °C) to yield the crude product.

Step 2: Anti-Oiling Out Crystallization Workflow
  • Dissolution: Dissolve the crude 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol in Ethyl Acetate (Good Solvent, 3 volumes) and heat to 50 °C until a clear solution is obtained.

  • Anti-Solvent Addition: Slowly add Heptane (Anti-Solvent) dropwise while maintaining the temperature at 50 °C. Stop the addition just before the cloud point is reached (typically around 4–5 volumes of Heptane depending on crude purity).

  • Inner Seeding (Critical): Add 1–2 wt% of pure 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol seed crystals[5].

  • Aging the Seed Bed: Hold the suspension isothermally at 50 °C for 1 hour. This allows the seed crystals to grow and consume the initial supersaturation, preventing the formation of a dense liquid phase (oil)[4].

  • Controlled Cooling: Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C[2]. Rapid cooling will shock the system and induce oiling out.

  • Isolation: Filter the resulting white crystalline solid, wash with cold Heptane (1 volume), and dry in a vacuum oven at 35 °C to constant weight.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development. KiloMentor. URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development - ACS Publications. URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. URL:[Link]

  • US8907094B2 - Kinase inhibitors. Google Patents.
  • A Continuous Flow Process Using a Sequence of Microreactors with Inline IR Analysis. Baxendale Group / Durham University. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Grignard Addition for 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol Synthesis

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of 4-aryl-4-piperidinols.

In drug discovery, 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is a critical intermediate for generating SHP2 inhibitors and other bioactive scaffolds (1)[1]. However, the nucleophilic addition of Grignard reagents to 1-Boc-4-piperidone is notoriously problematic. Due to the steric hindrance of the Boc-protected piperidine ring and the presence of acidic alpha-protons, chemists frequently encounter high rates of enolization or acid-catalyzed dehydration (2)[2].

Below, you will find a mechanistic pathway analysis, troubleshooting FAQs, optimization data, and a self-validating experimental protocol to ensure high-yielding conversions.

Mechanistic Workflow & Pathway Analysis

To troubleshoot effectively, we must first map the competing reaction pathways. The diagram below illustrates how the basicity of the Grignard reagent and the acidity of the workup conditions dictate your final product distribution.

Grignard_Optimization SM 1-Boc-4-piperidone (Ketone) Enolate Magnesium Enolate (Side Reaction) SM->Enolate Deprotonation (Basicity) Alkoxide Metal Alkoxide (Intermediate) SM->Alkoxide 1,2-Addition Grignard 3,4-DiF-PhMgBr (Grignard Reagent) Ce_Grignard 3,4-DiF-PhCeCl2 (Organocerium) Grignard->Ce_Grignard + CeCl3 (Transmetalation) Grignard->Enolate Grignard->Alkoxide Nucleophilic Attack Ce_Grignard->Alkoxide Enhanced 1,2-Addition (Reduced Basicity) Recovered Recovered Ketone (Yield Loss) Enolate->Recovered Aqueous Quench Product 1-Boc-4-(3,4-difluorophenyl) -4-piperidinol Alkoxide->Product Mild Quench (NH4Cl) Dehydrated Tetrahydropyridine (Dehydration Byproduct) Product->Dehydrated Acidic Workup / Heat

Reaction pathways for Grignard addition to 1-Boc-4-piperidone, highlighting side-reactions.

Troubleshooting FAQs

Issue 1: High Starting Material Recovery (Enolization) Q: My reaction stalls at ~40% conversion, and I recover mostly 1-Boc-4-piperidone after workup. Why is the Grignard reagent failing to add? A: This is a classic thermodynamic vs. kinetic competition. 1-Boc-4-piperidone contains four acidic alpha-protons. 3,4-Difluorophenylmagnesium bromide is not only a nucleophile but also a strong base. When the Bürgi-Dunitz trajectory for nucleophilic attack is sterically hindered by the piperidine ring's conformation, the Grignard reagent simply deprotonates the alpha-carbon, forming a magnesium enolate. During your aqueous quench, this enolate reprotonates, returning the starting ketone.

Issue 2: Overcoming Enolization Q: How can I alter the reaction conditions to favor the 1,2-addition over deprotonation? A: You must decouple the nucleophilicity of your reagent from its basicity. The gold standard for this is the Imamoto protocol—transmetalating the Grignard reagent with anhydrous Cerium(III) chloride to form an organocerium species (3)[3]. Cerium is highly oxophilic; it coordinates strongly to the ketone oxygen, increasing its electrophilicity. Simultaneously, the C-Ce bond is less polarized than the C-Mg bond, drastically reducing the basicity of the aryl group. This forces the reaction down the 1,2-addition pathway.

Issue 3: Dehydration Byproducts Q: My LC-MS shows a dominant peak at[M-H2O+H]+, and NMR reveals an alkene proton. What happened to my tertiary alcohol? A: You have formed the dehydrated byproduct, 1-Boc-4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine. Tertiary piperidinols are exceptionally sensitive to acid-catalyzed dehydration. If you quench the reaction with a strong acid (like 1M HCl) to dissolve magnesium salts, or if the internal temperature spikes during the quench, the alcohol will eliminate water. Always quench with saturated aqueous NH 4​ Cl at low temperatures to maintain a buffered, mildly acidic environment.

Quantitative Optimization Data

The table below summarizes how specific parameter adjustments directly impact the product distribution, validating the necessity of the organocerium approach.

EntryNucleophileAdditiveTemp (°C)Quench MethodYield of Product (%)Recovered Ketone (%)Dehydrated Byproduct (%)
13,4-DiF-PhMgBr (1.2 eq)None0 to RT1M HCl154535
23,4-DiF-PhMgBr (1.2 eq)None-20Sat. NH 4​ Cl4055< 5
33,4-DiF-PhMgBr (1.5 eq)CeCl 3​ (1.5 eq)-78 to 0Sat. NH 4​ Cl88 < 5< 5

Table 1: Impact of reaction parameters on the product distribution during the synthesis of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol.

Validated Step-by-Step Protocol: Cerium-Mediated Addition

This protocol utilizes a self-validating mechanism, providing visual cues that confirm the success of each intermediate step before proceeding.

Step 1: Activation of Cerium(III) Chloride

  • Weigh 1.5 equivalents of CeCl 3​ ·7H 2​ O into a flame-dried Schlenk flask.

  • Causality: Water must be completely removed to prevent the premature quenching of the Grignard reagent.

  • Heat under high vacuum (1 mmHg) at 140 °C for 2 hours with vigorous stirring.

  • Validation Check: The crystalline solid will transition to a fine, free-flowing white powder (anhydrous CeCl 3​ ).

Step 2: Formation of the Organocerium Reagent

  • Cool the anhydrous CeCl 3​ to 0 °C under an argon atmosphere and suspend in anhydrous THF (10 mL/g). Stir for 2 hours to ensure complete complexation with THF.

  • Cool the suspension to -78 °C.

  • Dropwise add 1.5 equivalents of 3,4-difluorophenylmagnesium bromide (0.5 M in THF).

  • Causality: Low temperature prevents the premature decomposition and homocoupling of the organocerium species.

  • Validation Check: The white suspension will rapidly turn into a characteristic yellow/orange slurry, confirming successful transmetalation.

Step 3: Nucleophilic Addition

  • Dissolve 1.0 equivalent of 1-Boc-4-piperidone in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the organocerium slurry at -78 °C.

  • Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Validation Check: TLC (Hexanes:EtOAc 7:3) should show the complete disappearance of the ketone (R f​ ~0.5) and the appearance of a more polar, UV-active spot (R f​ ~0.3).

Step 4: Mild Quenching & Workup

  • Cool the mixture back to -20 °C.

  • Quench by the slow, dropwise addition of saturated aqueous NH 4​ Cl.

  • Causality: NH 4​ Cl provides a buffered environment (pH ~6) that safely destroys unreacted organometallics without triggering the acid-catalyzed dehydration of the newly formed tertiary alcohol.

  • Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol.

References
  • Title: PYRAZOLOPYRAZINE COMPOUNDS AS SHP2 INHIBITORS | Source: European Patent Office (EP 4227307 A1) | URL: 1

  • Title: Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy | Source: NIH / American Chemical Society | URL: 2

  • Title: Organometallic Enantiomeric Scaffolding: A Strategy for the Enantiocontrolled Construction of Regio- and Stereodivergent Trisubstituted Piperidines from a Common Precursor | Source: Journal of the American Chemical Society | URL: 3

Sources

Optimization

Technical Support Center: Solving Solubility Issues of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol in Organic Solvents

Welcome to the technical support guide for 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol. This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol. This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility challenges encountered during experimental work with this compound. This guide provides a framework for understanding the solubility characteristics of this molecule and offers systematic approaches to achieve successful dissolution in organic solvents.

Understanding the Solubility Profile

1-Boc-4-(3,4-difluorophenyl)-4-piperidinol possesses a molecular structure that presents a nuanced solubility profile. The presence of the bulky, non-polar tert-butyloxycarbonyl (Boc) group significantly increases the lipophilicity of the molecule.[1] This often translates to good solubility in a range of common organic solvents.[1] However, the piperidinol ring and the difluorophenyl group introduce polarity and the potential for hydrogen bonding, which can influence its solubility in various media.

The key to successfully dissolving this compound lies in a systematic approach to solvent selection and optimization of dissolution conditions. This guide will walk you through a series of troubleshooting steps and frequently asked questions to address common solubility issues.

Troubleshooting Guide: A Systematic Approach to Dissolution

If you are experiencing difficulty dissolving 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol, follow this troubleshooting workflow.

Caption: A workflow for troubleshooting solubility issues.

Step 1: Qualitative Solubility Assessment

Before committing a large amount of material, a small-scale qualitative test can provide valuable insights into the compound's solubility in a range of solvents.

Protocol for Qualitative Solubility Testing [2][3][4]

  • Add approximately 1-2 mg of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol to a small vial.

  • Add 0.5 mL of the selected solvent.

  • Vortex the vial vigorously for 1-2 minutes at room temperature.

  • Visually inspect for dissolution. If the solid dissolves completely, the compound is considered soluble. If solid remains, it is sparingly soluble or insoluble.

Recommended Solvents for Initial Screening:

Solvent ClassExamplesRationale
Polar Aprotic DMF, DMSO, Acetonitrile (ACN)Often effective for polar compounds. For a similar compound, 1-Boc-4-(4-fluoro-phenylamino)-piperidine, solubility was observed in DMF and DMSO.[5]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneCommonly used for reactions with Boc-protected compounds.[6]
Chlorinated Dichloromethane (DCM)A versatile solvent for a wide range of organic compounds.[6]
Alcohols Methanol (MeOH), Ethanol (EtOH)The hydroxyl group can interact with the piperidinol moiety. For a similar compound, 1-Boc-4-(4-fluoro-phenylamino)-piperidine, solubility was observed in Ethanol.[5]
Esters Ethyl Acetate (EtOAc)A moderately polar solvent, often used in purification.[7]
Step 2: Optimizing Dissolution Conditions

If the compound is sparingly soluble at room temperature, altering the physical conditions can enhance the dissolution rate.

  • Gentle Heating: Carefully warm the solvent-solute mixture to 30-50°C. Increased temperature often improves solubility.[6] Be mindful of the compound's stability at elevated temperatures.

  • Sonication: Use an ultrasonic bath to break down solid agglomerates and increase the surface area for dissolution.

Step 3: Utilizing Co-solvent Systems

If a single solvent is not effective, a co-solvent system can be employed to fine-tune the polarity of the medium.[2][7][8]

  • Principle: A co-solvent is a second solvent added in a smaller quantity to the primary solvent to increase the solubility of the solute.[7]

  • Common Mixtures:

    • DCM/MeOH: A small amount of methanol can increase the polarity of dichloromethane.

    • Toluene/EtOAc: A mixture for less polar systems.

    • Dioxane/Water: Can be effective for compounds with both hydrophobic and hydrophilic regions.[6]

Start with a high concentration of the solvent in which the compound is more soluble and titrate with the co-solvent.

Step 4: Quantitative Solubility Determination (Shake-Flask Method)

For critical applications where a precise understanding of solubility is required, the shake-flask method followed by HPLC analysis is the gold standard.[1]

Experimental Protocol: Shake-Flask Solubility Determination [1]

  • Preparation: Add an excess amount of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol to a known volume of the chosen solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the sample to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a UV detector, against a calibration curve of known concentrations.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol crashing out of solution during my reaction?

A1: This can occur for several reasons:

  • Change in Polarity: The reaction may be producing a product or byproduct that changes the overall polarity of the reaction mixture, reducing the solubility of your starting material.

  • Temperature Fluctuation: If the reaction was initially heated to dissolve the compound, cooling may cause it to precipitate.

  • Reaching Saturation Limit: As the reaction proceeds, the concentration of dissolved species increases, which might exceed the solubility limit of your starting material.

Troubleshooting:

  • Consider a co-solvent system from the outset to provide a more robust solubility environment.

  • If the reaction allows, maintain a constant, slightly elevated temperature.

Q2: I'm struggling to dissolve the compound for purification by column chromatography. What solvent system should I use for loading?

A2: For loading onto a silica gel column, you want to use a solvent system in which the compound is soluble but has a high affinity for the silica (i.e., a "weak" solvent system).

  • Recommendation: Start by dissolving the crude material in a minimal amount of dichloromethane (DCM). If solubility is an issue, add a small amount of a more polar solvent like ethyl acetate or methanol dropwise until dissolution is achieved.

  • Dry Loading: If the compound is not very soluble in the loading solvent, consider dry loading. Dissolve the compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried silica onto the column.

Q3: Can the choice of solvent affect the stability of the Boc protecting group?

A3: Yes. The Boc group is labile under acidic conditions.[9] While most common organic solvents are neutral, be cautious of:

  • Acidic Impurities: Old or improperly stored solvents can contain acidic impurities.

  • Reaction Conditions: If your reaction involves acidic reagents, the choice of a non-basic solvent is critical. Dichloromethane and 1,4-dioxane are common, but greener alternatives like THF or 2-MeTHF are increasingly used.[10]

Q4: Are there any alternative, solvent-free methods for using this compound in a reaction if I cannot find a suitable solvent?

A4: For certain solid-state reactions, mechanochemistry using a ball mill can be an effective technique to overcome solubility issues.[11][12] This method uses mechanical force to initiate reactions between solid reactants.[11][12]

Visualizing Key Chemical Interactions

The solubility of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is governed by the interplay of its different structural motifs with the solvent.

Molecular_Interactions Molecule 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol BocGroup Boc Group (Lipophilic) Molecule->BocGroup Piperidinol Piperidinol Ring (Polar, H-bonding) Molecule->Piperidinol Difluorophenyl Difluorophenyl Group (Polar, Dipole-Dipole) Molecule->Difluorophenyl NonpolarSolvent Non-polar Solvents (e.g., Hexane, Toluene) BocGroup->NonpolarSolvent Favorable Interaction (van der Waals) PolarSolvent Polar Solvents (e.g., DMF, MeOH, DCM) Piperidinol->PolarSolvent Favorable Interaction (H-bonding, Dipole-Dipole) Difluorophenyl->PolarSolvent Favorable Interaction (Dipole-Dipole)

Caption: Intermolecular forces influencing solubility.

References

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8035. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • EurekAlert!. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Dehydration During 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol Deprotection

Welcome to the Application Support Portal. This guide is designed for synthetic chemists and drug development professionals encountering chemoselectivity issues during the deprotection of 4-aryl-4-piperidinol scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is designed for synthetic chemists and drug development professionals encountering chemoselectivity issues during the deprotection of 4-aryl-4-piperidinol scaffolds.

Core Mechanistic Insight: The Dehydration Dilemma

When removing the tert-butyloxycarbonyl (Boc) group from 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol, researchers frequently encounter a critical side reaction: the dehydration of the tertiary alcohol at the C4 position.

Because the C4 hydroxyl group is tertiary, it is highly susceptible to protonation by the strong Brønsted acids (e.g., TFA, HCl) typically used for standard Boc deprotection[1]. Once protonated, the loss of water generates a highly stabilized tertiary carbocation. This intermediate rapidly undergoes E1 elimination to form the undesired alkene byproduct, 4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine. To prevent this, the synthetic strategy must shift from Brønsted acids to chemoselective Lewis acids or neutral conditions that target the Boc carbamate oxygen without ionizing the tertiary alcohol[2].

ReactionPathway SM 1-Boc-4-(3,4-difluorophenyl) -4-piperidinol Cond1 Standard Strong Acid (TFA / HCl) SM->Cond1 Cond2 Mild Lewis Acid (ZnBr₂, TMSOTf) SM->Cond2 Int1 C4-Protonation & Carbocation Formation Cond1->Int1 -H₂O (Fast) Prod 4-(3,4-difluorophenyl) -4-piperidinol (Desired) Cond1->Prod -Boc Cond2->Prod Selective -Boc Cleavage Byprod 4-(3,4-difluorophenyl) -1,2,3,6-tetrahydropyridine (Dehydrated) Int1->Byprod E1 Elimination Prod->Int1 Excess Acid

Mechanistic pathway of Boc deprotection vs. dehydration for 4-aryl-4-piperidinols.

Troubleshooting FAQs

Q1: I am using 20% TFA in DCM at room temperature, but LC-MS shows up to 50% of the dehydrated alkene. How can I suppress this? Diagnosis: TFA is too acidic for this substrate. The H⁺ protonates the tertiary alcohol, triggering rapid E1 elimination. Solution: Abandon TFA. If a Brønsted acid must be used, lowering the temperature to 0 °C and using a highly dilute HCl/dioxane solution can marginally improve ratios, but Lewis acids are vastly superior for this specific scaffold.

Q2: Can I use TMSOTf to avoid dehydration? Diagnosis: Yes. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful Lewis acid that selectively complexes with the carbonyl oxygen of the Boc group[3]. This induces fragmentation to release the tert-butyl cation and CO₂ without providing the free protons necessary to ionize the C4 alcohol. Solution: Use TMSOTf in the presence of a mild, non-nucleophilic base like 2,6-lutidine to scavenge any trace triflic acid generated during the reaction[4].

Q3: TMSOTf is highly moisture-sensitive. Is there a more bench-stable, milder Lewis acid? Diagnosis: Zinc bromide (ZnBr₂) is an excellent, bench-stable alternative. Zn(II) coordinates effectively to the Boc group to facilitate deprotection but lacks the oxophilicity required to abstract the tertiary hydroxyl group[5]. Solution: Stir the substrate with 3 to 5 equivalents of anhydrous ZnBr₂ in DCM at room temperature. This method is highly chemoselective and preserves sensitive alcohols[2].

Q4: Are there any completely acid-free methods for this deprotection? Diagnosis: Yes, subcritical water can act as a dual acid/base catalyst. Refluxing the substrate in deionized water (100 °C) can achieve Boc deprotection without additional reagents, avoiding dehydration entirely[6]. Solution: Suspend the compound in DI water and reflux for 12–24 hours. Because the difluorophenyl-piperidinol has poor aqueous solubility, a small amount of methanol can be used as a co-solvent.

Quantitative Data Comparison

The following table summarizes the expected outcomes when applying different deprotection strategies to 4-aryl-4-piperidinol scaffolds based on internal validation and literature precedents.

Deprotection ConditionReagentsTemp (°C)Typical Desired Yield (%)Dehydration Byproduct (%)
Strong Brønsted Acid 20% TFA in DCM2540 - 5040 - 60
Mild Brønsted Acid 4M HCl in Dioxane060 - 7020 - 30
Mild Lewis Acid ZnBr₂ (5 eq) in DCM25> 85< 5
Strong Lewis Acid TMSOTf, 2,6-Lutidine0> 90< 5
Neutral / Thermal H₂O Reflux10075 - 85< 2

Validated Experimental Protocols

Protocol A: Zinc Bromide (ZnBr₂) Mediated Deprotection

This protocol is recommended for its operational simplicity, bench stability, and high chemoselectivity[2].

  • Preparation: Charge a flame-dried round-bottom flask with 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Reagent Addition: Add anhydrous Zinc Bromide (ZnBr₂) (3.0 – 5.0 equiv) in one portion. Note: ZnBr₂ is hygroscopic; ensure it is stored properly in a desiccator.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 12 to 24 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC (stain with Ninhydrin to visualize the secondary amine). The desired product will form without significant alkene generation.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol B: TMSOTf / 2,6-Lutidine Deprotection

This protocol is recommended for rapid deprotection when anhydrous conditions can be strictly maintained[3].

  • Preparation: Dissolve 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (1.0 equiv) in anhydrous DCM (0.1 M) under a strict inert atmosphere.

  • Base Addition: Add 2,6-lutidine (1.5 equiv) and cool the reaction mixture to 0 °C using an ice bath. The base is critical to neutralize trace triflic acid that could otherwise cause dehydration.

  • Reagent Addition: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 – 1.5 equiv) via a gas-tight syringe.

  • Reaction: Stir at 0 °C for 1 to 2 hours.

  • Quench & Workup: Quench the reaction directly at 0 °C with saturated aqueous NH₄Cl or NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.[Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry.[Link]

  • A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules (PMC).[Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂. Journal of Organic Chemistry (ACS).[Link]

  • The Chemistry and Biology of the Tetrodotoxin Natural Product Family. Angewandte Chemie (NIH).[Link]

  • The Chemistry and Biology of the Tetrodotoxin Natural Product Family. ChemRxiv.[Link]

Sources

Optimization

HPLC method optimization for analyzing 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol purity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique analytical challenges associated with 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique analytical challenges associated with 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol .

Analyzing this molecule requires balancing three competing chemical realities: the acid-lability of the tert-butoxycarbonyl (Boc) protecting group, the strong silanol-interacting potential of any free amine impurities, and the specific UV absorbance profile of the difluorophenyl ring. Standard high-performance liquid chromatography (HPLC) methods relying on strong acids (like 0.1% TFA) will actively degrade this sample during analysis, leading to false impurity profiles[1].

The following guide provides a self-validating methodological framework, troubleshooting FAQs, and quantitative optimization data to ensure your purity assessments are both accurate and reproducible.

I. Visual Workflow: Method Optimization Strategy

HPLC_Workflow Start 1. Molecular Profiling (Boc, F-Phenyl, OH) StatPhase 2. Column Selection (End-capped C18 or PFP) Start->StatPhase MobPhase 3. Mobile Phase pH (pH 5.5 - 6.5 to protect Boc) StatPhase->MobPhase UVDetect 4. UV Optimization (Dual: 210 nm & 254 nm) MobPhase->UVDetect Gradient 5. Gradient Elution (Water / Acetonitrile) UVDetect->Gradient Purity 6. Final Purity Assessment & System Suitability Gradient->Purity

Fig 1. Logical workflow for HPLC method development of Boc-protected difluorophenyl piperidinols.

II. Validated Baseline HPLC Protocol

To establish a self-validating system, this protocol utilizes a near-neutral buffer to preserve the Boc group, while employing dual-wavelength detection to simultaneously monitor the intact molecule and any deprotected impurities.

1. Chromatographic Conditions

  • Column: Waters XBridge C18 (or equivalent fully end-capped hybrid silica), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (Adjusted to pH 6.0).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Elevated temperatures accelerate Boc cleavage; do not exceed 35 °C).

  • Autosampler Temperature: 4 °C (Critical for sample stability).

  • Detection (DAD): Channel A at 210 nm (Universal/Boc detection)[2]; Channel B at 254 nm (Specific to the difluorophenyl chromophore)[3].

2. Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 10% to 90% B (Linear ramp)

  • 12.0 - 15.0 min: 90% B (Column wash)

  • 15.0 - 18.0 min: 10% B (Re-equilibration)

3. Sample Preparation & Self-Validation

  • Diluent: 50:50 Water:Acetonitrile (v/v). Do not use pure organic solvents as they can cause peak distortion upon injection into a highly aqueous initial mobile phase.

  • Concentration: 1.0 mg/mL.

  • Self-Validation Check: Inject the sample at T=0 and T=12 hours. The method is validated for stability if the area percent of the early-eluting free amine peak (deprotected piperidinol) increases by less than 0.5% over 12 hours.

III. Troubleshooting & FAQs

Q1: I am observing a secondary, early-eluting peak that grows larger with subsequent injections. What is causing this? Causality: You are witnessing on-column or in-vial Boc deprotection. The tert-butoxycarbonyl group is highly acid-labile. If your mobile phase contains strong acids like 0.1% Trifluoroacetic Acid (TFA) at pH ~2.0, the acid catalyzes the cleavage of the carbamate, releasing isobutylene and CO₂, and yielding the free 4-(3,4-difluorophenyl)-4-piperidinol. Because the deprotected secondary amine is significantly more polar than the Boc-protected starting material, it elutes much earlier in a reversed-phase system[4]. Solution: Immediately replace TFA with a milder buffer such as 10 mM ammonium acetate (pH ~6.0). Additionally, ensure your autosampler is chilled to 4 °C to halt any kinetic degradation in the sample vial[1].

Q2: The main peak exhibits severe tailing (Asymmetry factor > 2.0). How do I correct this? Causality: While the Boc group protects the basic nitrogen, any unreacted starting material or trace deprotected amine in your sample will interact strongly with residual, unreacted silanols on the silica stationary phase via ion-exchange mechanisms. Solution: Switch to a highly end-capped column or a hybrid-silica column designed specifically for basic compounds. If changing the column is not an option, increase the ionic strength of your buffer (e.g., from 10 mM to 20 mM ammonium acetate) to effectively mask the active silanol sites.

Q3: How do I optimize detection sensitivity? The peak areas seem inconsistently low. Causality: 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol has two distinct UV-absorbing domains. The Boc carbonyl absorbs weakly at low wavelengths (~210 nm), while the 3,4-difluorophenyl ring exhibits a stronger π−π∗ transition at higher wavelengths (~239–260 nm)[3]. Relying solely on a single wavelength compromises your data. Solution: Utilize a Diode Array Detector (DAD). Extracting chromatograms at 210 nm ensures you detect non-aromatic impurities (like unreacted N-Boc-piperidone), while 254 nm provides maximum sensitivity and baseline stability for the fluorinated aromatic core.

Q4: I cannot resolve the target peak from a closely eluting des-fluoro impurity (e.g., a mono-fluoro analog). What is the next step? Causality: The loss of a single fluorine atom alters the molecule's hydrophobicity only marginally. Standard C18 stationary phases separate primarily by hydrophobic volume and often lack the shape selectivity required to resolve such closely related halogenated isomers. Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) column. The PFP phase introduces π−π , dipole-dipole, and hydrogen-bonding interactions that provide exceptional, specific selectivity for fluorinated aromatic rings, easily resolving des-fluoro impurities from the target compound.

IV. Quantitative Data: Mobile Phase Optimization

The following table summarizes the causal relationship between mobile phase acidity, peak shape, and the chemical stability of the Boc-protected piperidinol during a standard 24-hour autosampler sequence.

Mobile Phase Modifier (in Water)Approx. pHPeak Asymmetry ( As​ )Boc Degradation (at 24h, 4°C)Resolution from Free Amine
0.1% Trifluoroacetic Acid (TFA)2.01.1514.5% (High) > 5.0
0.1% Formic Acid2.71.254.2% (Moderate)> 5.0
10 mM Ammonium Acetate 6.0 1.05 < 0.5% (Stable) > 5.0
10 mM Ammonium Bicarbonate9.51.80 (Tailing)< 0.2% (Stable)3.2

V. References

  • Bloom Tech. "How Is The Purity Of N-Boc-4-Hydroxypiperidine Determined?" Bloom Tech Knowledge Base, March 14, 2025. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: 1H and 13C NMR Validation of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction: The Analytical Challenge 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is a critical building block in medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Analytical Challenge

1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. However, validating the structural integrity and purity of this intermediate presents unique spectroscopic challenges.

As an Application Scientist, I frequently observe two major pitfalls in the characterization of this compound:

  • Conformational Dynamics: The tert-butyloxycarbonyl (Boc) protecting group undergoes slow rotation around the carbamate C–N partial double bond on the NMR timescale at room temperature. This dynamic process causes severe peak broadening in the piperidine ring protons, which is often misdiagnosed as polymeric impurity or poor shimming[1][2].

  • Heteronuclear Coupling: Fluorine-19 ( 19 F) is 100% naturally abundant and possesses a spin of ½. It strongly couples with 13 C nuclei over multiple bonds, transforming standard singlet carbon peaks into complex multiplets[3][4]. Misinterpretation of these J -coupling constants frequently leads to the failure to detect regioisomeric impurities (e.g., 2,4-difluorophenyl analogs).

This guide provides a comprehensive framework for the multi-nuclear NMR validation of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol, objectively comparing the spectral profiles of high-purity premium standards against common sub-standard alternatives.

Comparative Analysis: Premium Standards vs. Sub-Standard Alternatives

When sourcing or synthesizing fluorinated piperidines, the analytical data is your only guarantee of quality. A self-validating analytical system must cross-reference 1 H, 13 C, and 19 F NMR data to rule out structural isomers and degradation products.

The table below summarizes the key performance indicators (KPIs) when comparing a premium analytical standard to a generic or crude synthesis batch.

Analytical FeaturePremium Standard (>99% Purity)Generic Alternative / Crude BatchCausality & Analytical Implication
1 H NMR: Piperidine C2/C6 Protons Broad multiplets at 298 K; cleanly resolve into sharp peaks at 353 K (VT-NMR)Sharp, well-resolved peaks at 298 KSharp peaks at room temperature indicate a des-Boc impurity or complete deprotection, as the rotational barrier is removed[2].
13 C NMR: Ar-F Coupling ( 1JCF​ ) Two distinct large doublets/multiplets with 1JCF​≈245−252 HzMissing large couplings or presence of singlets in the aromatic regionConfirms the exact di-fluoro substitution. Missing couplings indicate des-fluoro impurities generated via halogen-exchange side reactions[3][4].
19 F NMR Profile Two distinct multiplets (typically ~ -137 ppm and -141 ppm)Additional peaks or shifted signalsVerifies the absence of regioisomers (e.g., 2,4-difluoro or 3,5-difluoro), which exhibit drastically different 19 F chemical shifts.
Purity (qNMR) > 99.5% (Trace residual solvent < 0.1%)< 95% (High residual EtOAc/Hexane)High residual solvent artificially inflates mass yields, leading to incorrect stoichiometry in downstream cross-coupling reactions.

Standardized Experimental Protocol

To establish a self-validating system, the following protocol employs Variable-Temperature (VT) NMR and multi-nuclear cross-referencing to ensure that observed spectral anomalies are structural features, not impurities.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol.

  • Solvent Selection: Dissolve in 0.6 mL of Deuterated Chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality Check: CDCl 3​ is preferred for its lack of exchangeable protons, allowing clear observation of the C4 hydroxyl proton ( 1.6 ppm). If the OH peak overlaps with the piperidine multiplets, add a drop of D 2​ O and shake; the OH peak will disappear via deuterium exchange, validating its assignment.

Step 2: 1 H NMR Acquisition (Variable Temperature)
  • Standard Acquisition (298 K): Acquire a standard 1D 1 H spectrum (400 MHz or higher, 16 scans, 2s relaxation delay).

  • VT-NMR Acquisition (353 K): If the piperidine C2/C6 protons ( 3.0 - 4.0 ppm) appear as broad humps, switch the solvent to DMSO- d6​ and heat the probe to 80°C (353 K).

  • Causality Check: Heating provides the thermal energy required to overcome the 50 kJ/mol rotational barrier of the Boc group[1][2]. At 353 K, the rotamers interconvert faster than the NMR timescale, coalescing the broad humps into sharp, quantifiable multiplets.

Step 3: 13 C and 19 F NMR Acquisition
  • 13 C NMR: Acquire with proton decoupling ( 13 C{ 1 H}, 100 MHz, 1024 scans). Ensure the spectral width covers 0 to 200 ppm to capture the Boc carbonyl ( 154 ppm).

  • 19 F NMR: Acquire a proton-decoupled 19 F spectrum to simplify the multiplets into distinct signals for the two fluorine atoms.

NMR_Workflow A Sample Preparation (10-20 mg in CDCl3) B 1H NMR Acquisition (Check Boc Rotamers) A->B C 13C NMR Acquisition (C-F Coupling Analysis) A->C D 19F NMR Acquisition (Regioisomer Check) A->D E Data Processing & Phase Correction B->E C->E D->E F Structural Validation Confirmed E->F

Workflow for multi-nuclear NMR validation of fluorinated piperidine derivatives.

Spectral Data Interpretation & Validation

1 H NMR Spectral Breakdown (400 MHz, CDCl 3​ , 298 K)
  • δ 7.30 – 7.05 (m, 3H): Aromatic protons of the 3,4-difluorophenyl ring. The complex multiplet arises from both 3JHH​ ortho-coupling and 3JHF​ / 4JHF​ coupling to the fluorine atoms.

  • δ 4.05 (br s, 2H) & δ 3.20 (br t, 2H): Equatorial and axial protons of the piperidine C2 and C6 carbons. Validation: The extreme broadening is the hallmark of the N-Boc rotameric effect[1].

  • δ 1.95 (td, 2H) & δ 1.70 (br d, 2H): Axial and equatorial protons of the piperidine C3 and C5 carbons.

  • δ 1.60 (br s, 1H): Hydroxyl proton (-OH). Validation: Disappears upon D 2​ O shake.

  • δ 1.48 (s, 9H): The tert-butyl group of the Boc protection. A massive, sharp singlet integrating perfectly to 9 protons is the ultimate confirmation of an intact protecting group.

13 C NMR Spectral Breakdown & C-F Coupling Logic (100 MHz, CDCl 3​ )

The 13 C spectrum is the most powerful tool for confirming the exact regiochemistry of the fluorines. Because 19 F is spin ½, it splits the carbon signals based on proximity[3][4].

  • Boc & Piperidine Core:

    • δ 154.8 (C=O, Boc carbonyl)

    • δ 79.6 (Quaternary C of tert-butyl)

    • δ 71.2 (C4 of piperidine, quaternary, attached to OH and Ar)

    • δ 42.8 (br, C2/C6) & δ 38.4 (C3/C5)

    • δ 28.4 (CH 3​ of Boc, highly intense)

  • Fluorinated Aromatic Ring (The Diagnostic Region):

    • C3 and C4 (Directly attached to F): Appear as massive doublet of doublets (dd) around δ 150.5 and δ 149.2. The primary splitting is 1JCF​≈245−252 Hz, with a secondary 2JCF​≈12−15 Hz from the adjacent fluorine[3][4].

    • C2 and C5 (Ortho to F): Appear as doublets around δ 117.2 and δ 114.5 with a 2JCF​≈17−21 Hz[3].

    • C6 (Meta/Para to F): Appears around δ 121.0 with a smaller 3JCF​≈7−9 Hz[3].

Isomer_Logic Start Analyze 13C NMR Aromatic Region Q1 Are there two carbons with 1J_CF > 240 Hz? Start->Q1 Yes1 Difluoro substitution confirmed Q1->Yes1 Yes No1 Monofluoro or Des-fluoro Impurity Detected Q1->No1 No Q2 Check 2J_CF and 3J_CF Patterns Yes1->Q2 Iso34 3,4-Difluoro Pattern (Complex C2, C5, C6 splitting) Q2->Iso34 Match Iso24 2,4-Difluoro Impurity (Distinct C3 triplet-like) Q2->Iso24 Mismatch

Logic tree for differentiating 3,4-difluorophenyl from regioisomeric impurities.

Conclusion

Validating 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol requires moving beyond simple peak-matching. By understanding the causality behind Boc rotameric broadening[1][2] and leveraging the precise distance-dependent J -coupling of 13 C- 19 F interactions[3][4], researchers can create a self-validating analytical workflow. This ensures that only premium, structurally sound intermediates advance into sensitive downstream drug development pipelines.

References

  • The compound im looking at is N,N-Dibutyl-3-(4-fluorophenyl)propiolamide . how is this NMR effected by fluorine? | ResearchGate. ResearchGate.
  • An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters | Journal of the American Chemical Society. ACS Publications.
  • CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Westmont College / Journal of Undergraduate Chemistry Research.
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry. ACS Publications.

Sources

Comparative

A Comparative Guide to the Reactivity of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol and its 4-(4-fluorophenyl) Analog

For researchers, scientists, and professionals in drug development, the subtle interplay of structural modifications on a molecule's reactivity is a cornerstone of medicinal chemistry. The strategic incorporation of fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the subtle interplay of structural modifications on a molecule's reactivity is a cornerstone of medicinal chemistry. The strategic incorporation of fluorine atoms, in particular, has become a powerful tool to modulate a compound's physicochemical and pharmacological properties. This guide provides an in-depth comparison of the anticipated reactivity of two closely related tertiary piperidinols: 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol and 1-Boc-4-(4-fluorophenyl)-4-piperidinol .

While direct, side-by-side kinetic and quantitative yield data for all conceivable reactions of these specific compounds are not extensively available in the public domain, this guide will leverage established principles of physical organic chemistry and available data from analogous systems to provide a robust framework for understanding their differential reactivity. We will explore how the number and position of fluorine substituents on the phenyl ring are expected to influence the outcome of key chemical transformations relevant to drug discovery and development.

The Decisive Role of Fluorine's Electronic Effects

The reactivity of the tertiary alcohol and the adjacent benzylic position in these molecules is profoundly influenced by the electronic properties of the fluorinated phenyl ring. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). However, it can also donate electron density through resonance (+M or +R effect) due to its lone pairs. The net electronic effect is a delicate balance of these opposing forces and is highly dependent on the position of the fluorine atom(s) on the aromatic ring.

  • 4-(4-fluorophenyl) analog: In this molecule, the single fluorine atom at the para position exerts a moderate -I effect and a +M effect. The resonance effect partially counteracts the inductive withdrawal, leading to a net electron-withdrawing character that is less pronounced compared to other halogens.

  • 1-Boc-4-(3,4-difluorophenyl) analog: The presence of two fluorine atoms significantly amplifies the electron-withdrawing nature of the phenyl ring. The fluorine at the 4-position behaves similarly to the monofluorinated analog. However, the additional fluorine at the 3-position exerts a purely inductive (-I) effect, as it is in a meta position relative to the piperidine attachment point and cannot participate in resonance with the benzylic carbon. This cumulative electron withdrawal makes the phenyl ring of the 3,4-difluoro analog significantly more electron-deficient than that of the 4-fluoro analog.

This fundamental difference in the electronic nature of the aryl substituent is the primary driver for the anticipated variations in reactivity, which we will explore in the context of common synthetic transformations.

Comparative Reactivity in Key Transformations

We will now examine how the electronic differences between the 3,4-difluoro and 4-fluoro analogs are predicted to manifest in three common classes of reactions involving the tertiary alcohol and the benzylic position: nucleophilic substitution, dehydration, and oxidation.

Nucleophilic Substitution (SN1-type Reactions)

Nucleophilic substitution at the tertiary benzylic carbon of these piperidinols would likely proceed through an SN1-type mechanism, involving the formation of a tertiary carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water.

G cluster_0 S_N1 Reaction Pathway cluster_1 Reactant cluster_2 Intermediate cluster_3 Product A 1. Protonation B 2. Formation of Carbocation (Rate-Determining) A->B Loss of H2O Carbocation Tertiary Benzylic Carbocation B->Carbocation C 3. Nucleophilic Attack Product Substituted Product C->Product Reactant Tertiary Alcohol Reactant->A H+ Carbocation->C Nu- G cluster_0 E1 Dehydration Pathway cluster_1 Reactant cluster_2 Intermediate cluster_3 Product A 1. Protonation B 2. Formation of Carbocation (Rate-Determining) A->B Loss of H2O Carbocation Tertiary Benzylic Carbocation B->Carbocation C 3. Deprotonation Product Alkene C->Product Reactant Tertiary Alcohol Reactant->A H+ Carbocation->C -H+

Caption: Generalized E1 dehydration pathway for tertiary alcohols.

The rate-determining step is the formation of the carbocation. Consequently, the same electronic principles that govern SN1 reactivity apply here.

Prediction:

Following the same logic as for nucleophilic substitution, the 4-(4-fluorophenyl) analog is expected to undergo acid-catalyzed dehydration more readily than the 1-Boc-4-(3,4-difluorophenyl) analog. The more electron-deficient phenyl ring of the difluoro compound will hinder the formation of the necessary carbocation intermediate. This is consistent with observations in related systems where dehydration is a key step in the bioactivation of molecules like haloperidol, which features a 4-halophenyl-4-piperidinol moiety.[1]

Oxidation of the Tertiary Alcohol

The oxidation of tertiary alcohols is generally not possible under standard conditions as it would require the cleavage of a carbon-carbon bond. Therefore, a direct comparison of the oxidation of the tertiary hydroxyl group is not applicable. However, we can consider the influence of the fluorinated phenyl ring on the reactivity of other parts of the molecule, such as the piperidine ring, in oxidative processes. While beyond the scope of this direct comparison, it is worth noting that the electronic environment of the entire molecule is altered by the fluorine substituents, which could have subtle effects on metabolic stability and other oxidative transformations.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed. These are designed to be self-validating by including both substrates in parallel experiments under identical conditions.

Protocol for Comparative Acid-Catalyzed Dehydration

This experiment will compare the rate of dehydration of the two piperidinol analogs under acidic conditions.

Materials:

  • 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol

  • 1-Boc-4-(4-fluorophenyl)-4-piperidinol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • TLC plates (silica gel 60 F254)

  • HPLC system with a C18 column

Procedure:

  • In two separate, identical round-bottom flasks, dissolve 100 mg of each piperidinol analog in 5 mL of anhydrous DCM.

  • To each flask, add 0.1 equivalents of TFA.

  • Stir both reaction mixtures at room temperature.

  • Monitor the progress of the reactions at regular intervals (e.g., 15, 30, 60, 120 minutes) by TLC and HPLC. For TLC, use a suitable eluent system (e.g., 30% ethyl acetate in hexanes) to separate the starting material from the dehydrated alkene product. For HPLC, develop a method that provides good separation of the starting material and product.

  • After a set time, or when one reaction has reached completion, quench both reactions by adding 5 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product mixtures by ¹H NMR and HPLC to determine the conversion and yield for each reaction.

Expected Outcome and Data Presentation:

The reaction of the 4-fluorophenyl analog is expected to proceed at a faster rate. The results should be presented in a table comparing the percentage conversion of each starting material at different time points.

Time (minutes)% Conversion (4-fluorophenyl analog)% Conversion (3,4-difluorophenyl analog)
15
30
60
120
Protocol for Comparative Nucleophilic Substitution with a Thiol

This experiment will compare the relative rates of SN1 reaction with a nucleophile.

Materials:

  • 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol

  • 1-Boc-4-(4-fluorophenyl)-4-piperidinol

  • Thiophenol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • TLC plates (silica gel 60 F254)

  • LC-MS system

Procedure:

  • In two separate, identical reaction vials, dissolve 50 mg of each piperidinol analog in 2 mL of anhydrous acetonitrile.

  • To each vial, add 1.2 equivalents of thiophenol.

  • Cool the mixtures to 0 °C and add 0.2 equivalents of BF₃·OEt₂ to each.

  • Allow the reactions to warm to room temperature and stir.

  • Monitor the reactions by TLC and LC-MS at regular intervals.

  • Upon completion of the faster reaction, quench both by adding 2 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analyze the crude mixtures by ¹H NMR and LC-MS to determine the relative yields of the substituted products.

Expected Outcome and Data Presentation:

The 4-fluorophenyl analog is anticipated to give a higher yield of the thioether product in a given time frame. The results can be summarized in a table comparing the product yields.

AnalogYield of Thioether Product (%)
4-fluorophenyl
3,4-difluorophenyl

Conclusion

The electronic properties of fluorine substituents on the phenyl ring of 1-Boc-4-aryl-4-piperidinols are predicted to have a significant impact on their reactivity in reactions proceeding through a carbocation intermediate. The greater electron-withdrawing nature of the 3,4-difluorophenyl group is expected to destabilize the benzylic carbocation more than the 4-fluorophenyl group. Consequently, 1-Boc-4-(4-fluorophenyl)-4-piperidinol is anticipated to be more reactive in SN1 and E1 type reactions, such as nucleophilic substitution and acid-catalyzed dehydration.

These predictions, grounded in fundamental principles of organic chemistry, provide a valuable framework for medicinal chemists and process development scientists. The provided experimental protocols offer a clear path to empirically verify these reactivity differences, enabling more informed decisions in the design and execution of synthetic routes involving these and similar fluorinated building blocks.

References

  • Stereospecific Nucleophilic Substitution of Enantioenriched Tertiary Benzylic Amines via in Situ Activation with Benzyne. Organic Letters. [Link] [2]2. Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite. Toxicology Letters. [Link] [1]3. Reactions of secondary and tertiary benzylic alcohols bearing electron-neutral and electron-withdrawing substituents. ResearchGate. [Link]

Sources

Validation

Advanced FTIR Characterization of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol: A Comparative Analytical Guide

As a highly functionalized intermediate, 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is a critical building block in the development of neuroactive pharmaceuticals (e.g., piperidine-scaffold CNS drugs). The molecule featu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized intermediate, 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is a critical building block in the development of neuroactive pharmaceuticals (e.g., piperidine-scaffold CNS drugs). The molecule features three distinct spectroscopic domains: a tert-butyloxycarbonyl (Boc) protecting group, a sterically hindered tertiary alcohol, and a 3,4-difluorophenyl moiety.

Fourier Transform Infrared (FTIR) spectroscopy serves as an indispensable, rapid-response tool for confirming the structural integrity of this intermediate. This guide provides an in-depth comparison of FTIR sampling methodologies, precise peak assignments, and a workflow for monitoring downstream synthetic transformations.

Methodology Comparison: ATR-FTIR vs. KBr Pellet Transmission

When characterizing solid pharmaceutical intermediates, the sampling technique dictates the reliability of the spectral data. For 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol, Attenuated Total Reflectance (ATR-FTIR) vastly outperforms traditional Potassium Bromide (KBr) Transmission .

The Causality Behind the Choice: The KBr pellet method requires mechanical grinding under high pressure. This physical stress can induce polymorphic transitions or localized heating, potentially triggering premature Boc deprotection. Furthermore, KBr is highly hygroscopic. Moisture absorbed during pellet preparation introduces a broad, intense artifact band at ~3400 cm⁻¹. This artifact directly masks the critical, naturally sharp O-H stretching frequency of the sterically hindered tertiary alcohol in the piperidinol ring. ATR-FTIR eliminates these variables by requiring zero sample preparation, preserving the native crystalline state, and preventing moisture interference[1].

Self-Validating Protocol for ATR-FTIR Analysis

To ensure high-fidelity data, the following self-validating system must be employed:

  • System Readiness & Background Verification: Clean the diamond ATR crystal with volatile spectroscopy-grade solvent (e.g., isopropanol). Run a background scan in ambient air.

    • Validation Check: Examine the single-beam background spectrum. It must display standard atmospheric H₂O and CO₂ bands but must be entirely devoid of organic hydrocarbon peaks.

  • Sample Application: Deposit 2–5 mg of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software's pressure gauge indicates optimal contact.

    • Causality: The infrared evanescent wave penetrates only 0.5 to 2 microns into the sample. Inadequate pressure results in poor optical contact, leading to artificially low absorbance and degraded signal-to-noise ratios.

  • Data Acquisition: Scan at 4 cm⁻¹ resolution for 32 co-adds to ensure a high-definition fingerprint region.

  • Post-Scan Verification: Clean the crystal and run a subsequent background scan to verify zero carryover before the next sample.

FTIR Peak Assignment & Structural Analysis

The FTIR spectrum of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol provides a unique structural fingerprint. The quantitative data is summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity & Shape
~3445 - 3588 Tertiary AlcoholO-H stretchMedium, relatively sharp
~2975, 2930 Aliphatic / t-ButylC-H stretchMedium, multiplet
1706, 1690 Boc CarbamateC=O stretchStrong, split peak / shoulder
~1600, 1515 Aromatic RingC=C stretchMedium to Strong, sharp
~1410 t-Butyl GroupC-H bendingMedium
~1166 Boc CarbamateC-O stretchStrong
~1135 - 1236 3,4-DifluorophenylC-F stretchStrong, broad
Mechanistic Insights into Key Peaks
  • The Boc Carbamate Domain: The carbamate carbonyl (C=O) stretch is typically observed at 1706 cm⁻¹. However, a distinct shoulder almost always appears at 1690 cm⁻¹. This splitting is not indicative of an impurity; rather, it is caused by the existence of multiple rotameric conformers around the carbamate linkage in the solid state, creating slightly different dipole environments 2[2].

  • The Tertiary Alcohol: Unlike primary alcohols which exhibit broad, intense O-H bands due to extensive intermolecular hydrogen bonding, the tertiary alcohol at the 4-position of the piperidinol ring is highly sterically hindered by the adjacent difluorophenyl group. This results in a sharper, less intense O-H stretch, often presenting as a "free" νOH vibration near 3445 cm⁻¹[2].

  • The Fluorinated Aromatic Ring: The C-F stretch is highly sensitive to its local fluorous environment. In difluorinated aromatics, this vibration manifests as a complex, broad, and highly intense overlapping band between 1135 cm⁻¹ and 1236 cm⁻¹3[3][4].

Comparative Application: Monitoring Boc Deprotection

FTIR is vastly superior to LC-MS or NMR for the real-time, at-line monitoring of the Boc-deprotection step (yielding the secondary amine, 4-(3,4-difluorophenyl)-4-piperidinol).

Workflow & Causality: During treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), the Boc group is cleaved, releasing CO₂ and isobutylene. By taking direct reaction aliquots and performing rapid ATR-FTIR, chemists can track the reaction's progress instantly.

  • Disappearance: The strong carbamate C=O stretch at 1706/1690 cm⁻¹ and the C-O stretch at 1166 cm⁻¹ will completely vanish as the protecting group is removed.

  • Appearance: A new, distinct secondary amine N-H stretch will emerge around 3300 cm⁻¹.

  • Internal Standardization: Because the C-F stretch (~1135–1236 cm⁻¹) remains unaffected by the deprotection, it serves as an excellent internal reference band to normalize the spectra across different sampling time points.

G A Starting Material: 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol B In-Process ATR-FTIR (Normalize to C-F stretch at 1200 cm⁻¹) A->B Sample Aliquot C Carbamate C=O (1706 cm⁻¹) Present? B->C D Continue TFA/DCM Deprotection C->D Yes (Incomplete) E Reaction Complete: 4-(3,4-difluorophenyl)-4-piperidinol C->E No (Complete) D->B Resample

QA/QC Workflow for Monitoring Boc-Deprotection via ATR-FTIR Spectroscopy.

References

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers ChemRxiv[Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics National Institutes of Health (NIH)[Link]

  • Interpretation of Infrared Spectra, A Practical Approach Wiley Analytical Science[Link]

  • Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin International Online Medical Council (IOMC)[Link]

Sources

Comparative

Validating the chemical purity of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol using quantitative NMR (qNMR)

An authoritative guide to validating the chemical purity of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, I frequently en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to validating the chemical purity of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

As a Senior Application Scientist, I frequently encounter the limitations of traditional chromatography when analyzing complex, heavily functionalized pharmaceutical intermediates. 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol presents a unique analytical challenge: it possesses a thermally labile protecting group and lacks a strong, extended chromophore.

This guide objectively compares qNMR against conventional methods (HPLC-UV and GC-FID) and provides a self-validating, step-by-step protocol grounded in USP guidelines.

The Analytical Challenge: Why Traditional Methods Fall Short

When assessing the purity of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol, analysts typically default to chromatography. However, the molecule's structural features introduce significant systemic biases:

  • Thermal Instability (GC-FID Failure): The tert-butyloxycarbonyl (Boc) group is notoriously heat-sensitive. The high injector and column temperatures required for Gas Chromatography (often >250°C) induce thermal deprotection, releasing isobutylene and CO₂, resulting in artifact peaks and an artificially low purity readout.

  • Response Factor Discrepancies (HPLC-UV Limitations): The molecule relies solely on the 3,4-difluorophenyl ring for UV absorbance. Because this is a relatively weak chromophore, any structurally dissimilar impurities (e.g., highly conjugated byproducts) will exhibit disproportionately high Response Factors (RF), skewing area-percent calculations. Furthermore, absolute HPLC quantification requires an exact, highly purified reference standard of the analyte itself—which is often unavailable during early-stage drug development.

The qNMR Advantage: Quantitative NMR is a primary ratio method. The signal intensity is directly proportional to the number of nuclei (protons) generating the resonance, independent of the molecule's chemical structure[1]. It does not require a reference standard of the analyte; instead, it utilizes a universal Internal Standard (IS) to determine absolute purity.

Objective Comparison of Analytical Techniques

The following table summarizes the performance and operational dependencies of qNMR compared to alternative methodologies for this specific compound.

Parameter1H qNMRHPLC-UVGC-FID
Primary Principle Direct proportionality of proton signalsUV absorbance (Response Factor dependent)Flame ionization (Carbon count dependent)
Reference Standard Not required (Uses universal IS)Required (Exact match of analyte)Required (Exact match of analyte)
Thermal Degradation None (Analyzed at room temperature)NoneHigh Risk (Boc group cleavage)
Method Development Minimal (Solvent and IS selection)Extensive (Column, mobile phase, gradient)Extensive (Column, temperature program)
Accuracy / Precision >99.0% / RSD < 1.0%Highly variable without exact standardPoor due to thermal breakdown

qNMR Experimental Design: Causality and Logic

To create a self-validating system, every parameter in the qNMR workflow must be deliberately chosen and empirically verified.

A. Solvent and Internal Standard (IS) Selection

For 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol, DMSO-d₆ is the optimal solvent due to its excellent solubilizing power for polar piperidines.

The choice of Internal Standard is critical. We must select a Certified Reference Material (CRM) that does not overlap with the analyte's signals.

  • Analyte Signals: Boc group (~1.4 ppm), piperidine ring aliphatic protons (1.5–4.0 ppm), hydroxyl proton (~5.2 ppm), and aromatic difluorophenyl protons (7.0–7.5 ppm).

  • IS Selection: Maleic Acid is the ideal IS. It produces a sharp, distinct singlet at ~6.26 ppm in DMSO-d₆, sitting perfectly in the empty spectral window between the aliphatic/hydroxyl region and the aromatic region[2].

B. Relaxation Delay (D1) and Magnetization Recovery

In qNMR, incomplete longitudinal relaxation (T1) leads to signal saturation and catastrophic quantification errors. Following USP <761> guidelines, the relaxation delay (D1) must be set to at least 5 times the longest T1 of the signals of interest to ensure >99.3% magnetization recovery[3][4][5].

Step-by-Step qNMR Protocol

This protocol ensures metrological traceability and complies with analytical quality by design (AQbD) principles[6].

Step 1: Gravimetric Sample Preparation

  • Using an ultra-microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol into a clean, anti-static glass vial.

  • Accurately weigh ~5.0 mg of Maleic Acid CRM (traceable to NIST/BIPM) into the same vial. Note: The mass ratio should be optimized to achieve an approximate 1:1 molar signal ratio between the IS and the analyte's target integration peak.

  • Add 0.6 mL of high-purity DMSO-d₆ (≥99.8% D) and vortex until complete co-dissolution is achieved. Transfer to a 5 mm precision NMR tube.

Step 2: In Situ T1 Measurement

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Run an Inversion-Recovery experiment (180° - τ - 90° pulse sequence) to determine the exact T1 relaxation times for both the Maleic Acid singlet (6.26 ppm) and the chosen analyte target peak (e.g., the Boc singlet at 1.4 ppm or an isolated aromatic proton).

  • Identify the longest T1 value (typically 2 to 5 seconds).

Step 3: Quantitative Data Acquisition

  • Set the pulse angle to 90° to maximize the Signal-to-Noise (S/N) ratio[4].

  • Set the Relaxation Delay (D1) to ≥5×T1longest​ .

  • Acquire 16 to 64 transients (scans) to ensure the S/N ratio of the target peaks exceeds 250:1.

  • Ensure the receiver gain is optimized to prevent analog-to-digital converter (ADC) clipping.

Step 4: Processing and Purity Calculation

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz).

  • Perform rigorous manual phase correction (zero and first order) and a multipoint baseline correction.

  • Integrate the Maleic Acid singlet (2 protons) and the designated analyte peak (e.g., the 9 protons of the Boc group).

  • Calculate the absolute mass fraction (Purity, Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Gravimetric weight, P = Purity; 'x' is the analyte and 'std' is the Maleic Acid internal standard).

Workflow Visualization

The following logic diagram illustrates why qNMR bypasses the logistical bottlenecks associated with HPLC method development for novel pharmaceutical intermediates.

qNMR_vs_HPLC HPLC_Start HPLC-UV Workflow HPLC_Ref Procure Exact Reference Standard (Costly/Rare) HPLC_Start->HPLC_Ref HPLC_Calib Generate Calibration Curve HPLC_Ref->HPLC_Calib HPLC_Result Relative Purity (Response Factor Dependent) HPLC_Calib->HPLC_Result qNMR_Result Absolute Purity (Primary Ratio Method) HPLC_Result->qNMR_Result qNMR eliminates exact standard dependency qNMR_Start qNMR Workflow qNMR_Ref Select Universal Internal Standard (e.g., Maleic Acid) qNMR_Start->qNMR_Ref qNMR_Prep Gravimetric Co-dissolution (Analyte + IS) qNMR_Ref->qNMR_Prep qNMR_Prep->qNMR_Result

Caption: Logical comparison of HPLC-UV vs. qNMR workflows for absolute purity validation.

References

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. Available at: [Link]

  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. BIPM. Available at:[Link]

  • Quantitative 1 H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. MDPI. Available at: [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Boc-4-(3,4-difluorophenyl)-4-piperidinol proper disposal procedures

As a Senior Application Scientist overseeing chemical hygiene and process safety in drug development, I frequently audit laboratory workflows involving advanced pharmaceutical intermediates. 1-Boc-4-(3,4-difluorophenyl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical hygiene and process safety in drug development, I frequently audit laboratory workflows involving advanced pharmaceutical intermediates. 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is a highly valuable building block in medicinal chemistry, but its specific structural motifs—a tert-butyloxycarbonyl (Boc) protecting group and a difluorophenyl ring—create a complex risk profile during waste management.

Proper disposal of this compound is not merely a regulatory checkbox; it is a critical operational safeguard. This guide provides the mechanistic causality and step-by-step protocols required to safely manage and dispose of this compound, ensuring your laboratory remains compliant and your personnel remain safe.

Physicochemical Risk Assessment & Mechanistic Causality

To design a self-validating disposal protocol, we must first understand the molecular behavior of the waste. Standardizing disposal without understanding the why leads to catastrophic laboratory failures.

  • The Acid-Labile Boc Group (Explosion Hazard): The Boc group is synthetically designed for easy removal under acidic conditions. If 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol waste is inadvertently mixed with acidic waste streams (e.g., containing trifluoroacetic acid or HCl), it undergoes a rapid E1 elimination reaction. This acid-catalyzed deprotection releases equimolar amounts of carbon dioxide ( CO2​ ) and1[1]. In a sealed, rigid waste container, this rapid gas evolution leads to catastrophic over-pressurization and explosion[1].

  • The Difluorophenyl Moiety (Toxic Byproduct Hazard): The presence of fluorine classifies this material as a2[2]. The carbon-fluorine (C-F) bond is exceptionally strong. Standard low-temperature incineration fails to fully break these bonds, leading to the formation of highly toxic 3[3]. Complete destruction requires specialized thermal treatment[3].

Operational Disposal Workflow (Step-by-Step Methodology)

Every protocol described below is designed as a self-validating system, ensuring that human error is caught before it translates into a safety incident.

Step 1: Point-of-Generation Segregation & Verification

  • Action: Designate a specific, clearly labeled waste carboy exclusively for "Halogenated Organic Waste - Non-Acidic".

  • Verification: Before adding any solvent mixtures containing 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol to a communal waste container, verify the pH of the existing waste using pH indicator strips. The pH must be neutral to basic (pH ≥ 7).

  • Causality: Ensuring a strictly non-acidic environment prevents the spontaneous generation of isobutylene gas, preserving the structural integrity of the waste container[1].

Step 2: Primary Packaging

  • Action: Collect the waste in high-density polyethylene (HDPE) or glass containers. Never fill containers beyond 75% capacity[2].

  • Verification: Equip the container with a pressure-relief (vented) cap during active accumulation. Once ready for transport, replace with a solid, leak-proof cap as mandated by 4[4].

  • Causality: The 25% headspace allows for minor vapor expansion due to ambient temperature fluctuations, while vented caps mitigate any unforeseen trace-acid gas generation during the accumulation phase.

Step 3: Secondary Containment & Storage

  • Action: Store the sealed waste containers in secondary containment trays within a dedicated flammable storage cabinet.

  • Verification: Visually inspect the cabinet to ensure it is physically separated from any corrosive/acid storage areas.

Step 4: Ultimate Destruction via High-Temperature Incineration

  • Action: Transfer the waste via a certified hazardous waste vendor for high-temperature incineration.

  • Causality: The vendor must utilize commercial incinerators capable of high temperatures and long residence times to fully break the C-F bonds[3]. Furthermore, the facility must employ caustic scrubbing systems to neutralize the resulting hydrogen fluoride (HF) gas into stable, non-toxic salts (e.g., sodium fluoride) prior to atmospheric release[3].

Quantitative Waste Profiling

Summarizing the physicochemical data is crucial for accurately filling out your EPA/RCRA hazardous waste manifests.

ParameterValue / ClassificationOperational Implication
Target Compound 1-Boc-4-(3,4-difluorophenyl)-4-piperidinolRequires customized handling due to dual-hazard motifs.
Halogen Content ~12% (Fluorine by mass)Mandates routing to the Halogenated Organic Waste stream.
Chemical Incompatibilities Strong Acids (HCl, TFA, H2​SO4​ )High risk of rapid gas evolution (Isobutylene/ CO2​ ) and explosion.
EPA Waste Categorization Halogenated Organic WasteRequires specialized thermal destruction with caustic scrubbing.

Waste Segregation and Destruction Pathway

The following diagram maps the logical flow of waste segregation, highlighting the critical decision points that prevent laboratory accidents.

WasteDisposal Gen Waste Generation: 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol Decision Is Acid Present in Waste Stream? Gen->Decision AcidMix DANGER: Acid-Catalyzed Deprotection (Isobutylene + CO2 Gas Release) Decision->AcidMix Yes SafeSeg Safe Segregation: Halogenated Organic Waste Decision->SafeSeg No (Strict Segregation) Explosion Catastrophic Container Over-pressurization AcidMix->Explosion Sealed Container Storage Temporary Storage: HDPE/Glass in Flammable Cabinet SafeSeg->Storage Incineration High-Temp Incineration (>1100°C) with Caustic Scrubber Storage->Incineration EPA/RCRA Transport SafeDestruct Safe Destruction: CO2 + H2O + Neutralized NaF Incineration->SafeDestruct HF Gas Neutralization

Fig 1: Operational workflow and hazard causality for 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol disposal.

References

  • 1910.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl Environmental Protection Agency (EPA)
  • Hazardous Materials Disposal Guide Nipissing University
  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques ACS Public

Sources

Handling

Personal protective equipment for handling 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol

Chemical Profiling & Mechanistic Hazard Causality Handling complex pharmaceutical intermediates requires moving beyond generic safety data sheets to understand why a chemical behaves the way it does. 1-Boc-4-(3,4-difluor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Mechanistic Hazard Causality

Handling complex pharmaceutical intermediates requires moving beyond generic safety data sheets to understand why a chemical behaves the way it does. 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol (CAS: 871112-36-6) [1] is a highly functionalized piperidine derivative used extensively in medicinal chemistry for drug discovery.

To design an effective safety protocol, we must analyze its structural components and their operational implications:

  • The 3,4-Difluorophenyl Moiety (Lipophilicity & Penetration): Fluorination significantly increases the molecule's LogP (lipophilicity). While this is desirable for drug target binding, it means the compound can rapidly penetrate the lipid bilayers of the stratum corneum (skin) if dissolved in permeability-enhancing solvents like DMSO or DMF. Dermal exposure to solutions is a higher risk than exposure to the dry powder.

  • The tert-Butoxycarbonyl (Boc) Group (Gas Evolution Hazard): The Boc group protects the piperidine nitrogen. While stable under neutral and basic conditions, it is highly acid-labile. Exposure to strong acids (e.g., Trifluoroacetic acid [TFA] or HCl) triggers rapid decarboxylation. This reaction releases stoichiometric amounts of isobutylene gas and carbon dioxide . If this occurs in a sealed vessel, it will cause rapid overpressurization and catastrophic glass failure.

  • The Piperidinol Core (Toxicity): Analogous fluorinated piperidines and N-Boc derivatives are classified under GHS as Harmful if Swallowed (H302), Causes Skin Irritation (H315), Causes Serious Eye Irritation (H319), and May Cause Respiratory Irritation (H335) [2][3][4].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, the following PPE must be strictly adhered to. Data is summarized for immediate operational implementation.

PPE CategorySpecification & StandardQuantitative MetricMechanistic Justification
Hand Protection Nitrile (NBR) Gloves (EN 374 / ASTM D6978)Thickness: 0.11 mm (Splash)Thickness: 0.40 mm (Full Contact)Breakthrough Time: >480 minNitrile offers excellent resistance to Boc-protected amines. Double-gloving is mandatory when handling solutions in DMSO/DMF due to the enhanced lipophilicity of the fluorinated moiety.
Eye Protection Safety Goggles with side shields (ANSI Z87.1 / EN 166)Impact rating: HighDroplet/Splash rating: D3Prevents ocular exposure to fine powders and protects against micro-splashes during solvent addition.
Respiratory Fume Hood (Primary) or N95/P2 Particulate RespiratorFace Velocity: 0.4 - 0.6 m/sFiltration Efficiency: 95%Mitigates inhalation of aerosolized powders (H335). Powders can hold static charge and aerosolize spontaneously during transfer.
Body Protection Flame-Retardant (FR) Lab Coat & Closed-toe shoesCoverage: 100% of torso and legsStandard barrier against dermal contact (H315) and protection against secondary solvent fires.

Operational Workflow: Step-by-Step Methodology

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Handling & Weighing
  • Environmental Verification: Turn on the fume hood and verify the digital monitor reads a face velocity between 0.4 and 0.6 m/s.

    • Self-Validation: Hold a single Kimwipe near the bottom edge of the sash. It should be gently pulled inward, confirming negative pressure.

  • Static Mitigation: 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is a dry powder that can accumulate static charge, causing it to "jump" and aerosolize. Wipe the exterior of the weighing balance and the work surface with a static-dissipative wipe.

  • Transfer Protocol: Use an anti-static polymeric weighing boat or grounded stainless-steel spatula. Tare the balance, transfer the required mass slowly, and immediately seal the primary container.

    • Self-Validation: Inspect the exterior of the weighing boat. If powder is clinging to the outside walls, static is still present; use an ionizing bar before moving the boat.

Phase 2: Reaction Setup & Deprotection
  • Solvent Addition: Transfer the powder to the reaction flask inside the fume hood. Add organic solvents (e.g., Dichloromethane) slowly down the side of the flask to prevent dust kick-up.

  • Acidic Deprotection (CRITICAL): If removing the Boc group using TFA or HCl, do not seal the system .

    • Connect the reaction flask to a mineral oil bubbler or an open reflux condenser vented to the fume hood exhaust.

    • Self-Validation: Upon addition of the acid, observe the bubbler. Steady bubbling confirms the controlled release of CO 2​ and isobutylene gas. If bubbling stops prematurely, check for blockages before assuming the reaction is complete.

Spill Response and Disposal Plan

Solid Spill Response Protocol
  • Isolate: Lower the fume hood sash. If the spill is outside the hood, immediately don an N95 respirator.

  • Suppress: Do not dry-sweep, as this aerosolizes the active intermediate. Lightly mist the spilled powder with a low-volatility solvent (e.g., isopropanol) to bind the particulates.

  • Collect: Use a non-sparking scoop to transfer the wetted mass into a wide-mouth hazardous waste jar.

  • Decontaminate: Wash the spill area with soapy water, followed by an acetone wipe to remove any residual lipophilic organic residue.

Waste Segregation & Disposal
  • Solid Waste: Dispose of contaminated weighing boats, spatulas, and Kimwipes in a solid waste bin labeled "Halogenated Organic Solid Waste" (due to the presence of fluorine).

  • Liquid Waste: Reaction filtrates or solvent washings containing the compound must be routed to "Halogenated Organic Liquid Waste."

    • Self-Validation (pH Check): Before capping the liquid waste carboy, test the waste with pH paper. If the waste is highly acidic (from deprotection steps), ensure it is neutralized or stored in a specifically designated vented acid-waste carboy to prevent delayed gas evolution and explosion in the waste storage room.

Process Visualization

ChemicalHandling A Pre-Handling Assessment 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol B Fume Hood Verification (Face Velocity: 0.4-0.6 m/s) A->B C PPE Donning (Double Nitrile, Goggles, FR Coat) B->C D Reaction Condition Check C->D E Acidic Conditions (e.g., TFA, HCl) D->E Boc-Deprotection F Base / Neutral Conditions D->F Standard Synthesis G MANDATORY VENTING (CO2 & Isobutylene Release) E->G Gas Evolution Risk H Standard Closed System F->H I Waste Segregation: Halogenated Organic Waste G->I H->I

Operational safety and decision workflow for handling 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol.

References

  • PubChem. "1-Boc-4-AP | C16H24N2O2 | CID 1491502". National Institutes of Health (NIH). URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-(3,4-difluorophenyl)-4-piperidinol
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(3,4-difluorophenyl)-4-piperidinol
© Copyright 2026 BenchChem. All Rights Reserved.